E2730
Description
Properties
Molecular Formula |
C9H8F4N2O2S |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene |
InChI |
InChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1 |
InChI Key |
ZDUAYVUFBARRPR-QMMMGPOBSA-N |
Isomeric SMILES |
C1C2=C([C@@H](C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
Canonical SMILES |
C1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
E2730: A Technical Deep Dive into the Uncompetitive Inhibition of GABA Transporter 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of E2730, a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). This compound has demonstrated a wide therapeutic margin in preclinical studies, positioning it as a promising candidate for anti-seizure medication.[1][2] This document outlines the core mechanism, presents key quantitative data, details experimental methodologies, and visualizes the relevant pathways and workflows.
Core Mechanism of Action: Uncompetitive Inhibition of GAT1
This compound's primary mechanism of action is the selective and uncompetitive inhibition of GAT1.[1][3] GAT1 is a crucial membrane transporter protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4][5][6] This reuptake process terminates GABAergic neurotransmission and maintains low extracellular GABA levels under basal conditions.[6]
Unlike competitive inhibitors that bind to the same site as the substrate (GABA), or non-competitive inhibitors that bind to an allosteric site to prevent substrate binding, an uncompetitive inhibitor like this compound binds to the enzyme-substrate complex. In the context of GAT1, this means this compound preferentially binds to GAT1 after GABA has already bound to the transporter.[1][3] This unique mechanism leads to a more pronounced inhibitory effect at higher concentrations of GABA.[1][3] Consequently, this compound's inhibition of GAT1 is activity-dependent, meaning it is more effective during periods of high neuronal activity and GABA release, such as during an epileptic seizure.[1][7] This is a key differentiator from non-competitive GAT1 inhibitors like tiagabine, which inhibit GABA uptake irrespective of the ambient GABA concentration.[1][7]
This activity-dependent inhibition is thought to contribute to this compound's wider therapeutic window, as it has a minimal effect on basal GABA levels but significantly elevates extracellular GABA concentrations under hyperactivated conditions.[1][7]
Quantitative Data Summary
The preclinical characterization of this compound has yielded significant quantitative data that underscores its potency, selectivity, and therapeutic potential.
Table 1: In Vitro Binding Affinity and GAT Selectivity of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (KD) | Rat (brain synaptosomes) | 553.4 nM | [1][3] |
| Human (brain synaptosomes) | 709.9 nM | [1][3] | |
| Maximum Binding (Bmax) | Rat (brain synaptosomes) | 3419 fmol/mg protein | [1][3] |
| Human (brain synaptosomes) | 2503 fmol/mg protein | [1][3] | |
| IC50 vs. GABA Transporters | hGAT1 | 1.1 µM | [3] |
| hGAT2 | >1000 µM | [3] | |
| hGAT3 | >1000 µM | [3] | |
| hBGT-1 | 890 µM | [3] |
Table 2: In Vivo Efficacy and Safety Margin of this compound in Animal Models
| Model | Species | Efficacy (ED50) | Safety (TD50 - Rotarod) | Therapeutic Margin (>fold) | Reference |
| Corneal Kindling | Mouse | 7.9 mg/kg | 350 mg/kg | >44 | [1][7] |
| 6 Hz Psychomotor Seizure (44 mA) | Mouse | 17 mg/kg | 350 mg/kg | >20 | [1][7] |
| Fragile X Syndrome (audiogenic seizure) | Mouse | 17.1 mg/kg | Not specified | >20 | [1][7] |
| Amygdala Kindling | Rat | 10-50 mg/kg (dose-dependent effect) | Not specified | Not specified | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
[3H]GABA Uptake Assay in Stably Expressing HEK293 Cells
This assay is crucial for determining the inhibitory activity and selectivity of this compound on different GABA transporter subtypes.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GAT1 (hGAT1), hGAT2, hGAT3, or human betaine/GABA transporter 1 (hBGT-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and appropriate selection antibiotics.[1][3] Cells are plated onto 96-well microtiter plates and incubated overnight.[1]
-
Assay Procedure:
-
The cell monolayers are washed with assay buffer.
-
Varying concentrations of this compound or a reference compound (e.g., tiagabine) are added to the wells.[1]
-
The uptake reaction is initiated by the addition of [3H]GABA.[1] To investigate the uncompetitive nature of inhibition, this step is performed with varying concentrations of non-radiolabeled GABA.[1]
-
The plates are incubated for a short period (e.g., 5 minutes) at 37°C to allow for GABA uptake.[1]
-
The reaction is terminated by washing the cells with ice-cold assay buffer to remove extracellular [3H]GABA.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
[3H]this compound Binding Assay in Brain Synaptosomal Membranes
This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) of this compound.
-
Membrane Preparation: Synaptosomal membranes are prepared from rat or human brain tissue through a series of homogenization and centrifugation steps.
-
Binding Reaction:
-
Aliquots of the synaptosomal membrane preparation are incubated with various concentrations of [3H]this compound in a binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the KD and Bmax values.[1]
In Vivo Microdialysis
This technique allows for the measurement of extracellular GABA concentrations in the brain of living animals.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into the hippocampus of a mouse.[1]
-
Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.[1]
-
Experimental Conditions: To assess the effect of this compound under basal and hyperactivated conditions, samples are collected before and after administration of this compound. Neuronal hyperactivation is induced by perfusing a high concentration of potassium through the microdialysis probe.[1]
-
GABA Quantification: The concentration of GABA in the dialysate samples is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key concepts related to this compound's mechanism of action.
Figure 1: Mechanism of uncompetitive inhibition of GAT1 by this compound.
Figure 2: Experimental workflow for the [3H]GABA uptake assay.
Figure 3: Logical relationship of this compound's mechanism to its therapeutic profile.
Conclusion
This compound represents a significant advancement in the development of GAT1 inhibitors for the treatment of epilepsy. Its unique uncompetitive mechanism of action, which confers activity-dependent inhibition of GABA reuptake, translates into a promising preclinical profile characterized by broad efficacy and a wide safety margin. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the study of novel anti-seizure medications and the modulation of GABAergic neurotransmission. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with epilepsy.[8][9]
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 5. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 8. Pharmacological evaluation of this compound, a novel selective uncompetitive GAT1 inhibitor, on epileptiform activities in resected brain tissues from human focal cortical dysplasia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncompetitive Inhibition of GAT1 by E2730: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E2730 is a novel, orally available, and selective inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1) that exhibits an uncompetitive mode of inhibition.[1][2] Discovered through in vivo phenotypic screening, this compound has demonstrated significant anti-seizure effects in various animal models of epilepsy.[3][4] Its unique mechanism of action, which is dependent on the concentration of ambient GABA, suggests that this compound may offer a wider therapeutic window and a more favorable side-effect profile compared to non-competitive GAT1 inhibitors like tiagabine.[1][5] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and the experimental methodologies used in its characterization.
Core Concept: Uncompetitive Inhibition of GAT1
GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] The GABA transporter 1 (GAT1) plays a crucial role in regulating GABAergic neurotransmission by reuptaking GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6][7] By inhibiting GAT1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a subsequent reduction in neuronal excitability.[6]
Unlike competitive inhibitors that bind to the same site as the substrate (GABA), or non-competitive inhibitors that bind to a distinct site and inhibit the transporter regardless of substrate binding, an uncompetitive inhibitor like this compound binds exclusively to the transporter-substrate complex.[1][5] This means that this compound's inhibitory activity is positively correlated with the concentration of ambient GABA; it is more effective when and where GABA signaling is most active.[1][3] This activity-dependent inhibition is thought to contribute to the wide margin between its therapeutic efficacy and adverse effects, such as motor incoordination.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with GAT1.
Table 1: Binding Affinity and Capacity of [³H]this compound in Brain Synaptosomal Membranes [1][5]
| Species | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Equilibrium Dissociation Constant (KD) (nmol/L) |
| Rat | 3419 | 553.4 |
| Human | 2503 | 709.9 |
Table 2: Inhibitory Activity of this compound against Human GABA Transporter Subtypes [5]
| Transporter | IC50 (µmol/L) |
| hGAT1 | 1.1 |
| hGAT2 | >1000 |
| hGAT3 | >1000 |
| hBGT-1 | 890 |
Experimental Protocols
[³H]this compound Binding Assay
This assay was employed to determine the binding affinity (KD) and maximum binding capacity (Bmax) of this compound to GAT1 in brain tissue.[1][5]
Methodology:
-
Tissue Preparation: Synaptosomal membranes were prepared from rat or human brain tissue.
-
Incubation: The prepared membranes were incubated with varying concentrations of radiolabeled [³H]this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]this compound, was measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific binding from total binding. The KD and Bmax values were then determined by Scatchard analysis of the saturation binding data.
[³H]GABA Uptake Assay
This assay was used to assess the inhibitory activity and selectivity of this compound on different human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT-1) and to characterize its mode of inhibition.[1][5]
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing one of the human GABA transporter subtypes were cultured.
-
Inhibition Assay: Cells were pre-incubated with varying concentrations of this compound or a reference compound (e.g., tiagabine).
-
GABA Uptake: Radiolabeled [³H]GABA was added to the cells, and the uptake reaction was allowed to proceed for a specific time.
-
Termination and Lysis: The uptake was stopped by washing the cells with ice-cold buffer. The cells were then lysed to release the intracellular contents.
-
Quantification: The amount of [³H]GABA taken up by the cells was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the [³H]GABA uptake (IC50) was calculated. To determine the mode of inhibition, the assay was performed at different concentrations of ambient GABA.[1][8]
Visualizations
GAT1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the role of GAT1 in the GABAergic synapse and the mechanism of its uncompetitive inhibition by this compound.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. GABA transporter type 1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Preclinical Pharmacology of E2730: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E2730 is a novel, orally available, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][2][3] Preclinical studies have demonstrated its potential as an anti-seizure medication (ASM) with a wide therapeutic window.[1][2] this compound exhibits a unique mechanism of action, preferentially inhibiting GAT1 under conditions of high synaptic GABA concentration, which is characteristic of epileptic seizures.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile, based on available data.
Mechanism of Action
This compound acts as a selective and uncompetitive inhibitor of GAT1.[1][4] GAT1 is a presynaptic transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] By inhibiting GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and suppressing neuronal hyperexcitability.[3][5]
A key characteristic of this compound is its uncompetitive mode of inhibition.[1][4] This means that this compound binds to the GAT1-GABA complex, and its inhibitory effect is more pronounced when GABA concentrations are high.[1][4] This activity-dependent inhibition is thought to contribute to its wide therapeutic margin, as it may have minimal effects under normal physiological conditions but becomes highly effective during the excessive neuronal firing associated with seizures.[1][5]
In Vitro Pharmacology
Binding Affinity and Selectivity
Radioligand binding assays using [³H]this compound have been conducted on rat and human brain synaptosomal membranes to determine its binding affinity.[4] The binding of [³H]this compound was significantly reduced in brain synaptosomal membranes from GAT1-deficient mice, confirming GAT1 as the target protein.[1][4] Furthermore, competitive displacement assays showed that the binding of [³H]this compound was not displaced by other anti-seizure medications.[4]
Table 1: Binding Affinity of this compound
| Species | Bmax (fmol/mg protein) | KD (nmol/L) |
| Rat | 3419 | 553.4 |
| Human | 2503 | 709.9 |
Data from a study on the in-vitro characteristics of this compound.[4]
GABA Uptake Inhibition
The inhibitory activity of this compound on GABA uptake was assessed in HEK293 cells stably expressing human GAT subtypes (hGAT1, hGAT2, hGAT3) and the human betaine/GABA transporter 1 (hBGT-1).[4] this compound demonstrated selective inhibition of hGAT1-mediated GABA uptake.[1][4] The inhibitory potency of this compound on hGAT1 increased with higher concentrations of ambient GABA, which is consistent with its uncompetitive mechanism of action.[1][4]
Table 2: Inhibitory Activity of this compound on GABA Transporters
| Transporter | IC50 (µmol/L) |
| hGAT1 | 1.1 |
| hGAT2 | >1000 |
| hGAT3 | >1000 |
| hBGT-1 | 890 |
Data from a study on the in-vitro characteristics of this compound.[4]
In Vivo Pharmacology
Anti-seizure Efficacy in Animal Models
This compound has demonstrated broad-spectrum anti-seizure activity in a variety of rodent models of epilepsy.[1][5]
Table 3: Efficacy of this compound in Rodent Seizure Models
| Model | Species | Endpoint | ED50 (mg/kg, p.o.) |
| Corneal Kindling | Mouse | Anti-seizure effect | 7.9 |
| 6 Hz Psychomotor Seizure (44 mA) | Mouse | Anti-seizure effect | 17 |
| Amygdala Kindling | Rat | Dose-dependent anti-seizure effect | 10 - 50 |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in wild-running | 19.1 |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in tonic-clonic seizure | 17.1 |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in respiratory arrest | 16.8 |
| Dravet Syndrome (Scn1a+/-) | Mouse | Increased temperature for myoclonic jerk | 10 and 20 |
| Dravet Syndrome (Scn1a+/-) | Mouse | Increased temperature for generalized tonic-clonic seizure | 20 |
| Chronic Mesial Temporal Lobe Epilepsy (MTLE) | Rat | Seizure suppression (continuous subcutaneous infusion) | 10, 20, and 100 mg/kg/day |
Effects on Motor Coordination
The effect of this compound on motor coordination was assessed using the accelerating rotarod test in mice.[1][5] this compound did not impair motor coordination at doses up to 200 mg/kg, indicating a wide margin between its anti-seizure efficacy and adverse motor effects.[5] The 50% toxic dose (TD50) in the accelerating rotarod test was 350 mg/kg.[2] This results in a protective index (TD50/ED50 in corneal kindling model) of 44.3.[2]
In Vivo Microdialysis
In vivo microdialysis studies in the mouse hippocampus have shown that this compound selectively increases extracellular GABA concentrations under conditions of neuronal hyperactivity (induced by high potassium) but not under basal physiological conditions.[1][5] This contrasts with the non-competitive GAT1 inhibitor tiagabine, which increases GABA levels under both basal and activated conditions.[5]
Ex Vivo Studies in Human Tissue
Pharmacological evaluation of this compound has been conducted on resected brain tissues from patients with focal cortical dysplasia (FCD), a common cause of focal epilepsy.[7] In this ex vivo model, this compound demonstrated the ability to suppress spontaneous epileptiform activity.[7] At a concentration of 200 µM, this compound almost completely suppressed this activity.[7] At a lower dose of 100 µM, it significantly reduced the number of epileptiform events.[7]
Pharmacokinetics and Toxicology
In healthy Wistar rats, continuous subcutaneous infusion of this compound (10, 20, and 100 mg/kg/day) for one week resulted in a clear dose-related increase in plasma concentrations.[6] The drug was well-tolerated at all doses, with only mild and transient sedation or neuromotor impairment observed, which resolved within 48 hours of treatment initiation.[6]
Summary and Future Directions
This compound is a promising anti-seizure medication candidate with a novel, activity-dependent mechanism of action. Its selective, uncompetitive inhibition of GAT1 leads to broad-spectrum anti-seizure efficacy in various preclinical models, coupled with a wide therapeutic index.[1][2][5] The unique pharmacological profile of this compound, particularly its ability to selectively enhance GABAergic tone in hyperactive neuronal states, suggests it may offer a favorable balance of efficacy and tolerability compared to non-selective GAT1 inhibitors.[5] Further clinical investigation is warranted to evaluate the therapeutic potential of this compound in patients with epilepsy.
Experimental Protocols
[³H]this compound Binding Assay
-
Tissue Preparation: Brain synaptosomal membranes are prepared from rats, humans, or GAT1-deficient and wild-type mice.
-
Assay: Membranes are incubated with varying concentrations of [³H]this compound in the presence or absence of a high concentration of unlabeled this compound to determine total and non-specific binding, respectively.
-
Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed to determine the maximum binding capacity (Bmax) and the dissociation constant (KD). For competitive binding, membranes are incubated with a fixed concentration of [³H]this compound and varying concentrations of competitor compounds.[4]
GABA Uptake Assay
-
Cell Culture: HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT-1 are used.
-
Assay: Cells are incubated with [³H]GABA in the presence of varying concentrations of this compound. The effect of different ambient GABA concentrations on the inhibitory activity of this compound is also assessed.
-
Analysis: The amount of [³H]GABA taken up by the cells is measured, and the 50% inhibitory concentration (IC50) of this compound is calculated.[1][4]
Animal Seizure Models
-
Corneal Kindling: Repeated, subconvulsive electrical stimulation of the cornea in mice leads to progressively more severe seizures. The effect of this compound on seizure severity is evaluated.[1][5]
-
6 Hz Psychomotor Seizure Test: A low-frequency (6 Hz) electrical stimulation is delivered to the cornea of mice to induce a psychomotor seizure. This model is considered to represent therapy-resistant partial seizures. The ability of this compound to protect against these seizures is assessed.[1][5]
-
Amygdala Kindling: Rats are surgically implanted with an electrode in the amygdala. Repeated electrical stimulation of the amygdala leads to the development of focal and secondarily generalized seizures. The effect of this compound on the after-discharge threshold (the minimum current required to elicit a seizure) is measured.[1][5]
-
Genetic Models: Fragile X syndrome (Fmr1 knockout mice) and Dravet syndrome (Scn1a+/- mice) models, which exhibit spontaneous or stimulus-induced seizures, are used to evaluate the efficacy of this compound.[1][5]
Accelerating Rotarod Test
-
Procedure: Mice are placed on a rotating rod that gradually increases in speed.
-
Endpoint: The latency to fall from the rod is measured as an indicator of motor coordination. The dose of this compound that causes 50% of the animals to fall (TD50) is determined.[1][5]
In Vivo Microdialysis
-
Procedure: A microdialysis probe is surgically implanted into the hippocampus of a mouse. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected.
-
Sample Collection: Baseline samples are collected, followed by administration of this compound or vehicle. Neuronal hyperactivity is induced by perfusing a high concentration of potassium chloride through the probe.
-
Analysis: The concentration of GABA in the dialysate is measured using high-performance liquid chromatography (HPLC).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 6. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of this compound, a novel selective uncompetitive GAT1 inhibitor, on epileptiform activities in resected brain tissues from human focal cortical dysplasia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
E2730: A Novel Uncompetitive GAT-1 Inhibitor for Seizure Management
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
E2730 is an investigational anti-seizure medication (ASM) demonstrating a promising and differentiated profile in preclinical studies. Developed by Eisai Co., Ltd., this compound is a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). This unique mechanism of action allows this compound to selectively enhance GABAergic neurotransmission in a hyperactivated state, such as during a seizure, while having minimal effects under normal physiological conditions. This activity-dependent inhibition is hypothesized to contribute to a wide therapeutic margin, a critical attribute for patient quality of life. Preclinical evidence in a range of animal models of epilepsy, including those for focal and generalized seizures as well as rare epileptic syndromes, indicates broad-spectrum efficacy. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed mechanism of action of this compound.
Mechanism of Action
This compound's primary mechanism of action is the selective and uncompetitive inhibition of GAT-1.[1][2] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] By inhibiting GAT-1, this compound increases the concentration of GABA in the synaptic cleft.
The "uncompetitive" nature of this compound's inhibition is a key differentiator.[1][3] Unlike non-competitive inhibitors such as tiagabine, which block GAT-1 regardless of synaptic activity, this compound's inhibitory effect is positively correlated with the ambient GABA concentration.[1][4] This means that this compound is more effective when GABA levels are high, a state associated with excessive neuronal firing during a seizure.[1] This targeted action is believed to enhance inhibitory tone precisely when and where it is needed most, while avoiding the global central nervous system depression that can lead to adverse effects with other GABAergic agents.[1][5]
In vitro studies have confirmed the selectivity of this compound for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1).[1][3][4] The 50% inhibitory concentration (IC50) values for human GAT-1 were significantly lower than for other transporters, indicating a high degree of selectivity.[3] Furthermore, binding assays using [3H]this compound in brain synaptosomal membranes from GAT-1 deficient mice showed significantly diminished binding, confirming GAT-1 as the specific target.[1][4]
Figure 1: Proposed Mechanism of Action of this compound.
Quantitative Preclinical Efficacy and Safety Data
This compound has demonstrated a broad anti-seizure profile across multiple, well-validated animal models of epilepsy. The following tables summarize the key quantitative efficacy and safety data.
Table 1: Anti-Seizure Efficacy of this compound in Rodent Models
| Animal Model | Seizure Type | Species | Endpoint | ED50 (mg/kg) | Reference |
| Corneal Kindling | Focal | Mouse | 50% Effective Dose | 7.9 | [1][6] |
| 6 Hz Psychomotor Seizure (44 mA) | Focal (Pharmaco-resistant) | Mouse | 50% Effective Dose | 17 | [1][6] |
| Amygdala Kindling | Focal (Temporal Lobe) | Rat | Increased After-Discharge Threshold | Dose-dependent increase | [1][6] |
| Fragile X Syndrome (Fmr1 KO) | Audiogenic | Mouse | Reduced Incidence of Tonic-Clonic Seizures | 17.1 | [1][6] |
| Dravet Syndrome (Scn1a+/-) | Temperature-Induced | Mouse | Elevated Seizure Threshold Temperature | Significant at 10 & 20 mg/kg | [6] |
| Chronic Mesial Temporal Lobe Epilepsy (Kainic Acid) | Spontaneous Recurrent | Rat | Seizure Suppression | Dose-dependent; 65% seizure-free at highest dose | [7][8] |
Table 2: Safety and Tolerability of this compound in Rodents
| Test | Species | Endpoint | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Accelerating Rotarod | Mouse | Motor Incoordination | 350 | 44.3 (vs. Corneal Kindling) | [1][6] |
Experimental Protocols
The preclinical evaluation of this compound involved a comprehensive suite of in vivo and in vitro assays. The methodologies for key experiments are detailed below.
In Vivo Efficacy Models
-
Corneal Kindling Mouse Model: This model of focal epilepsy involves repeated subconvulsive electrical stimulation of the cornea, leading to progressively more severe seizures. This compound was administered to kindled mice, and the dose required to prevent seizures in 50% of the animals (ED50) was determined.[1][6]
-
6 Hz Psychomotor Seizure Mouse Model: This is a model of pharmacoresistant focal seizures. A 6 Hz electrical stimulation is delivered to the cornea, and the ability of this compound to prevent the resulting psychomotor seizure was assessed to determine the ED50.[1][6]
-
Amygdala Kindling Rat Model: This model is considered clinically relevant for temporal lobe epilepsy. Rats are surgically implanted with an electrode in the amygdala, and repeated electrical stimulation leads to kindled seizures. The effect of this compound on the after-discharge threshold (the minimum current required to elicit a seizure) was measured.[1][6]
-
Fragile X Syndrome (Fmr1 KO) Mouse Model: These genetically modified mice are susceptible to audiogenic (sound-induced) seizures. The efficacy of this compound in reducing the incidence of wild-running, tonic-clonic seizures, and respiratory arrest was evaluated.[1][6]
-
Dravet Syndrome (Scn1a+/-) Mouse Model: These mice recapitulate features of Dravet syndrome, including temperature-sensitive seizures. The effect of this compound on the temperature at which myoclonic jerks and generalized tonic-clonic seizures are initiated was assessed.[6]
-
Chronic Mesial Temporal Lobe Epilepsy (MTLE) Rat Model: Epilepsy was induced in rats by kainic acid-induced status epilepticus. After a period of spontaneous recurrent seizures, rats were treated with a continuous subcutaneous infusion of this compound for one week, and seizure frequency was monitored via continuous video-electroencephalography (vEEG).[7][8]
Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.
In Vitro and Ex Vivo Assays
-
GABA Uptake Assay: The inhibitory activity of this compound on GAT-1, GAT-2, GAT-3, and BGT-1 was assessed using human embryonic kidney (HEK293) cells stably expressing each transporter subtype. The concentration of this compound required to inhibit 50% of the [3H]GABA uptake (IC50) was determined.[1][4]
-
[3H]this compound Binding Assay: The binding of radiolabeled this compound to brain synaptosomal membranes from wild-type and GAT-1 deficient mice was measured to confirm GAT-1 as the specific molecular target.[1][4]
-
In Vivo Microdialysis: This technique was used to measure extracellular GABA concentrations in the hippocampus of mice. The effect of this compound on basal GABA levels and on high potassium-induced GABA release was examined to demonstrate the activity-dependent nature of GAT-1 inhibition.[1][6]
-
Ex Vivo Human Brain Tissue Studies: Resected brain tissue from patients with focal cortical dysplasia, a common cause of focal epilepsy, was used to evaluate the pharmacological effects of this compound on spontaneous epileptiform activity using optical imaging.[9]
Clinical Development Status
This compound has progressed to clinical trials. A Phase 1 study in healthy subjects to assess safety, tolerability, and pharmacokinetics has been completed (NCT03451890). Another Phase 1 study evaluating multiple ascending doses and the effect of food has also been completed (NCT04676685). A Phase 2 study in adult subjects with photosensitive epilepsy was initiated but terminated (NCT03603639).[10] The current global highest R&D status for this compound is preclinical.[10]
Logical Relationships and Therapeutic Rationale
The preclinical data for this compound supports a clear therapeutic rationale based on its unique mechanism of action. The uncompetitive inhibition of GAT-1 is hypothesized to lead to a wide therapeutic index, a significant advantage over existing ASMs.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 7. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. Pharmacological evaluation of this compound, a novel selective uncompetitive GAT1 inhibitor, on epileptiform activities in resected brain tissues from human focal cortical dysplasia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. E-2730 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
E2730: A Technical Whitepaper on a Novel Antiseizure Medication Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
E2730 is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1) that has shown significant promise as a potential anti-seizure medication (ASM).[1][2] Discovered through in vivo phenotypic screening, this compound exhibits a wide therapeutic margin between its anti-seizure effects and adverse motor coordination effects in preclinical models.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below, as referenced from Fukushima et al., 2023.[1]
(Note: A visual representation of the chemical structure of this compound would be placed here. As an AI, I cannot generate images. The structure can be found in Figure 1 of the publication "Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication" in Epilepsia Open, 2023)
Caption: Chemical Structure of this compound.[1]
At present, the formal IUPAC name and SMILES string for this compound are not publicly available in the reviewed literature.
Physicochemical Properties
| Property | Value | Source |
| Mechanism of Action | Selective, uncompetitive GAT1 inhibitor | [1][2] |
| Therapeutic Indication | Epilepsy (investigational) | [2] |
| Development Status | Preclinical | [3] |
| Developer | Eisai Co., Ltd. | [3] |
Mechanism of Action: Uncompetitive Inhibition of GAT1
This compound's primary mechanism of action is the selective and uncompetitive inhibition of GAT1, a key transporter responsible for the reuptake of GABA from the synaptic cleft.[1][2] Unlike competitive inhibitors that bind to the same site as the substrate, or non-competitive inhibitors that bind to an allosteric site to inactivate the transporter, an uncompetitive inhibitor like this compound binds to the enzyme-substrate complex. This means that this compound's inhibitory action is more pronounced when synaptic GABA levels are high, such as during periods of intense neuronal firing characteristic of seizures.[1] This activity-dependent inhibition is believed to contribute to its wide therapeutic window, as it has minimal effect on basal GABAergic tone.[1]
Caption: GABAergic signaling and this compound's mechanism of action.
Preclinical Pharmacology
In Vitro Binding and Uptake Assays
Radioligand binding assays using [3H]this compound have been instrumental in characterizing its interaction with GAT1. These studies have determined the binding affinity and density of this compound binding sites in both rat and human brain synaptosomal membranes.[1] Furthermore, GABA uptake assays in HEK293 cells stably expressing different GABA transporter subtypes have confirmed the selectivity of this compound for GAT1 over other transporters like GAT2, GAT3, and BGT-1.[1]
| Parameter | Rat Brain Synaptosomes | Human Brain Synaptosomes | Source |
| Bmax (fmol/mg protein) | 3419 | 2503 | [3] |
| K D (nmol/L) | 553.4 | 709.9 | [3] |
In Vivo Efficacy in Animal Models of Epilepsy
This compound has demonstrated broad-spectrum anti-seizure activity in a variety of well-established animal models of epilepsy. The table below summarizes the 50% effective dose (ED50) in several key models.
| Animal Model | ED50 (mg/kg) | Source |
| Corneal Kindling (mice) | 7.9 | |
| 6 Hz Psychomotor Seizure (mice) | 17 | |
| Fragile X Syndrome (mice) - Wild-running | 19.1 | |
| Fragile X Syndrome (mice) - Tonic-clonic seizure | 17.1 | |
| Fragile X Syndrome (mice) - Respiratory arrest | 16.8 |
In Vivo Neurobehavioral Profile
A critical aspect of the preclinical evaluation of any potential ASM is its neurobehavioral side-effect profile. This compound has been assessed for its effects on motor coordination using the accelerating rotarod test in mice. The 50% toxic dose (TD50), the dose at which 50% of the animals show motor impairment, was determined and compared to the anti-seizure efficacy to calculate a protective index (PI).
| Parameter | Value (mg/kg) | Source |
| TD50 (accelerating rotarod, mice) | 350 | [1] |
| Protective Index (TD50/ED50 in corneal kindling) | 44.3 | [1] |
This high protective index suggests a favorable separation between the therapeutic dose and the dose that causes significant motor side effects.[1]
Experimental Protocols
[3H]-GABA Uptake Assay in HEK293 Cells
This protocol is adapted from methodologies described in the literature for assessing GAT1 inhibitor activity.[1]
Objective: To determine the inhibitory effect of this compound on GAT1-mediated GABA uptake.
Materials:
-
HEK293 cells stably expressing human GAT1 (hGAT1).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Assay buffer.
-
[3H]-GABA.
-
This compound.
-
Tiagabine (as a reference compound).
-
96-well microtiter plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate hGAT1-expressing HEK293 cells onto 96-well microtiter plates at a density of 4.0 x 10^4 cells/well in DMEM and incubate overnight at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 0.0128–1000 μM) or the reference compound tiagabine to the wells.[1]
-
Initiation of Uptake: Add a solution containing a fixed concentration of [3H]-GABA to each well to initiate the uptake reaction.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 5 minutes) at 37°C.[1]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-GABA using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of [3H]-GABA uptake by this compound and calculate the IC50 value.
Caption: Experimental workflow for the [3H]-GABA uptake assay.
Accelerating Rotarod Test for Motor Coordination in Mice
This protocol is a standard method for assessing motor coordination and balance in rodents.[2]
Objective: To evaluate the effect of this compound on motor coordination in mice.
Materials:
-
Accelerating rotarod apparatus.
-
Male ddY mice.
-
This compound solution.
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle orally to the mice.
-
Post-Dose Interval: Wait for a specific period (e.g., 60 minutes) to allow for drug absorption and distribution.
-
Rotarod Placement: Place the mouse on the stationary rod of the rotarod apparatus.
-
Acceleration: Start the rod rotation with a programmed acceleration (e.g., from 4 to 40 rpm over 300 seconds).
-
Latency to Fall: Record the time (latency) until the mouse falls off the rotating rod. A trial is also ended if the mouse clings to the rod and makes a full passive rotation.
-
Multiple Trials: Conduct multiple trials for each mouse with an inter-trial interval (e.g., 15 minutes).
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups to determine if the compound causes motor impairment. Calculate the TD50 from a dose-response study.
Conclusion
This compound is a promising anti-seizure medication candidate with a unique mechanism of action as a selective, uncompetitive GAT1 inhibitor. Its activity-dependent inhibition of GABA reuptake provides a strong rationale for its wide therapeutic index observed in preclinical studies. The comprehensive data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this compound for the treatment of epilepsy.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
The Role of GABA Transporter 1 (GAT1) in Epilepsy Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The GABA Transporter 1 (GAT1), encoded by the SLC6A1 gene, is a critical regulator of inhibitory neurotransmission in the central nervous system. Its primary function is the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, from the synaptic cleft. Dysregulation of GAT1 function is increasingly recognized as a key factor in the pathophysiology of epilepsy. This technical guide provides a comprehensive overview of the role of GAT1 in epilepsy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows. Evidence from genetic studies, animal models, and pharmacological interventions underscores the importance of GAT1 as a therapeutic target for seizure disorders.
GAT1 and GABAergic Signaling
GAT1 is a sodium- and chloride-dependent transporter predominantly located on the presynaptic terminals of GABAergic interneurons and, to a lesser extent, on astrocytes[1][2]. In the thalamus, a region crucial in the generation of absence seizures, GAT1 is exclusively expressed on astrocytes[2][3]. By clearing GABA from the synapse, GAT1 terminates inhibitory postsynaptic potentials and helps maintain the precise temporal and spatial control of GABAergic signaling.
A critical concept in understanding GAT1's role in epilepsy is the distinction between phasic and tonic inhibition. Phasic inhibition is mediated by the transient activation of synaptic GABAA receptors, while tonic inhibition results from the persistent activation of extrasynaptic GABAA receptors by ambient, low-concentration GABA in the extracellular space[4][5]. GAT1 plays a pivotal role in regulating the concentration of this ambient GABA.
GAT1 Dysfunction in Epilepsy
Reduced or loss of GAT1 function leads to an accumulation of extracellular GABA. While this might intuitively suggest increased inhibition and thus an anticonvulsant effect, the reality is more complex. Elevated ambient GABA levels lead to an overactivation of extrasynaptic GABAA receptors, resulting in enhanced tonic inhibition[4][6]. Paradoxically, this chronic elevation of GABA can also lead to a downregulation of phasic GABA release and reduced signaling through presynaptic GABAB receptors, ultimately causing a shift from a dynamic, signal-dependent inhibitory system to a more constant, less responsive one[4][6]. This imbalance between tonic and phasic inhibition is thought to contribute to the generation of seizures, particularly absence seizures characterized by spike-wave discharges[7].
Genetic Evidence: SLC6A1 Mutations
Mutations in the SLC6A1 gene are a recognized cause of a spectrum of neurodevelopmental disorders, including epilepsy with myoclonic-atonic seizures (MAE), also known as Doose syndrome, and other generalized epilepsies[7]. These mutations are typically loss-of-function, resulting in reduced or completely abolished GABA transport[7][8]. The molecular mechanisms underlying this loss of function can include protein misfolding, impaired trafficking to the cell surface, and retention in the endoplasmic reticulum[8][9][10].
Evidence from Animal Models
GAT1 knockout mice exhibit spontaneous spike-wave discharges, characteristic of absence seizures, and show increased susceptibility to chemically induced seizures[7][11]. These mice also display a significant increase in tonic GABAA receptor-mediated conductance in the hippocampus[4][6]. The electrophysiological and behavioral phenotypes observed in these knockout mice often mirror the clinical presentations of patients with SLC6A1 mutations[12].
Quantitative Data on GAT1 in Epilepsy
The following tables summarize key quantitative findings from studies on GAT1 in the context of epilepsy.
Table 1: GAT1 Expression in Human Temporal Lobe Epilepsy (TLE)
| Brain Region | Condition | GAT1 Expression Level | Reference |
| Hippocampus (Sclerotic) | TLE | Reduced immunoreactivity in CA1 and CA3 regions and around dentate granule cell bodies | [5][13] |
| Hippocampus (Sclerotic) | TLE | Increased immunoreactivity along granule cell dendrites | [5][13] |
| Hippocampus (Non-sclerotic) | TLE | Strong expression throughout all regions | [5][13] |
Table 2: Functional Consequences of Epileptogenic SLC6A1 Variants
| SLC6A1 Variant | Cellular Model | GABA Uptake Function | Key Finding | Reference |
| P361T | HEK293 cells & mouse neurons | Reduced | Destabilizes the transporter protein, leading to ER retention and degradation. | [10] |
| S295L | Patient-derived iPSCs | Reduced | Impaired membrane trafficking and accumulation in the ER. | [12] |
| G236S | Not specified | Reduced | Impaired transporter stability, leading to reduced cell-surface and total GAT-1 levels. | [8] |
| Multiple novel variants | HEK293T cells & mouse astrocytes | Reduced | Destabilized protein with reduced expression and ER retention. | [2][14] |
Table 3: Efficacy of Tiagabine (GAT1 Inhibitor) in Animal Seizure Models
| Seizure Model | Animal Model | ED50 | Effect | Reference |
| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mice | 2 µmol/kg | Antagonized tonic convulsions | [15] |
| DMCM-induced convulsions | Mice | 2 µmol/kg | Antagonized tonic convulsions | [15] |
| Sound-induced seizures | DBA/2 mice | 1 µmol/kg | Antagonized tonic convulsions | [15] |
| PTZ-induced clonic convulsions | Mice | 5 µmol/kg | Blocked clonic convulsions (biphasic dose-response) | [15] |
| Amygdala kindled focal seizures | Rats | 36 µmol/kg | Reduced generalized seizures and afterdischarge duration | [15] |
Signaling Pathways and Experimental Workflows
GAT1 in the GABAergic Synapse
Caption: Simplified diagram of GAT1 function at a GABAergic synapse.
Pathophysiological Cascade of GAT1 Loss-of-Function
Caption: Logical flow from SLC6A1 mutation to epileptic seizures.
Experimental Workflow for Assessing GAT1 Function
Caption: General experimental workflow for studying GAT1 function.
Key Experimental Protocols
Radiolabeled GABA Uptake Assay in HEK293T Cells
This protocol is adapted from methodologies described for assessing the function of GAT1 variants[2][10].
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Transfect cells with plasmids encoding wild-type or mutant GAT1 (e.g., tagged with YFP) using a suitable transfection reagent.
-
Plate transfected cells onto poly-D-lysine-coated 24-well plates.
-
-
GABA Uptake Assay (48 hours post-transfection):
-
Wash cells twice with Krebs-Ringer buffer (KRB) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Pre-incubate cells for 10 minutes at 37°C in KRB.
-
Initiate uptake by adding KRB containing a mixture of unlabeled GABA and [3H]-GABA (e.g., final concentration of 250 nM [3H]-GABA). For inhibitor studies, include a GAT1 inhibitor like CI-966 (50 µM) or NNC-711 (30 µM)[2].
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells three times with ice-cold KRB.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize GABA uptake to the protein concentration of each sample, determined by a BCA protein assay.
-
In Vivo Microdialysis for Extracellular GABA Measurement
This protocol provides a general framework for in vivo microdialysis in rodents, based on established principles[3][16][17].
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or thalamus).
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cutoff, e.g., 10-20 kDa) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a derivatization agent or kept at a low temperature to prevent GABA degradation.
-
-
Sample Analysis:
-
Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization (e.g., with o-phthaldialdehyde).
-
Determine the in vivo recovery of the probe using a method like retrodialysis to accurately quantify the extracellular GABA concentration[17].
-
Whole-Cell Patch-Clamp Recording of Tonic GABAergic Currents
This protocol is based on standard electrophysiological techniques used to study GAT1 function in brain slices[18][19][20].
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest (e.g., cortex or thalamus) of the animal model.
-
Prepare slices in ice-cold, oxygenated (95% O2/5% CO2) cutting solution.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Perform whole-cell voltage-clamp recordings from identified neurons.
-
Use a patch pipette filled with an internal solution containing a high chloride concentration to allow for the detection of GABAA receptor-mediated currents at a holding potential of -70 mV.
-
To isolate tonic currents, apply a GABAA receptor antagonist (e.g., bicuculline) and measure the change in the holding current. The difference in the holding current before and after the application of the antagonist represents the tonic GABAergic current.
-
GAT1 as a Therapeutic Target
The GAT1 inhibitor, tiagabine, is approved for the adjunctive treatment of partial seizures[21]. It acts by blocking GABA reuptake, thereby increasing synaptic GABA levels and enhancing GABAergic transmission[15][22]. However, the efficacy of tiagabine can be complex, and in some cases, it can exacerbate absence seizures, likely due to the enhancement of tonic inhibition in thalamocortical circuits[7]. This highlights the nuanced role of GAT1 in different seizure types.
Future therapeutic strategies may involve the development of more selective GAT1 modulators or approaches that address the underlying molecular defects of SLC6A1 mutations, such as pharmacological chaperones to correct protein misfolding and improve trafficking[8][23][24].
Conclusion
GAT1 is a central player in the regulation of GABAergic neurotransmission, and its dysfunction is unequivocally linked to the pathophysiology of epilepsy. Loss-of-function mutations in SLC6A1 and altered GAT1 expression in epileptic foci disrupt the delicate balance between phasic and tonic inhibition, leading to network hyperexcitability and seizure generation. A thorough understanding of the molecular consequences of GAT1 dysfunction, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel and more effective therapeutic interventions for GAT1-related epilepsies. The continued investigation into the intricate roles of GAT1 in different neuronal circuits and seizure types will undoubtedly pave the way for more targeted and personalized anti-epileptic therapies.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Astrocytic GABA transporter 1 deficit in novel SLC6A1 variants mediated epilepsy: Connected from protein destabilization to seizures in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]
- 8. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic reticulum retention and degradation of a mutation in SLC6A1 associated with epilepsy and autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endoplasmic reticulum retention and degradation of a mutation in SLC6A1 associated with epilepsy and autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Patient-derived SLC6A1 variant S295L results in an epileptic phenotype similar to haploinsufficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GAT1 and GAT3 expression are differently localized in the human epileptogenic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. protocols.io [protocols.io]
- 20. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Monograph: Tiagabine (Gabitril) [ebmconsult.com]
- 23. Frontiers | The phenotypic presentation of adult individuals with SLC6A1-related neurodevelopmental disorders [frontiersin.org]
- 24. The phenotypic presentation of adult individuals with SLC6A1-related neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in GABAergic Modulation: A Technical Guide to Uncompetitive GAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of neurotransmission relies on a delicate balance between excitation and inhibition. Within the central nervous system (CNS), the primary inhibitory role is played by gamma-aminobutyric acid (GABA). The synaptic concentration of GABA is meticulously regulated by GABA transporters (GATs), with GAT1 being the most prominent subtype in the brain. For decades, targeting GAT1 to enhance GABAergic tone has been a key strategy in the development of therapies for neurological and psychiatric disorders. This technical guide delves into the promising therapeutic potential of a novel class of GAT1 modulators: uncompetitive GAT1 inhibitors . This document provides an in-depth exploration of their unique mechanism of action, a summary of key preclinical data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.
The Uncompetitive Advantage: A Paradigm Shift in GAT1 Inhibition
GABA transporter 1 (GAT1) is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[1][2] Inhibition of GAT1 leads to an accumulation of extracellular GABA, prolonging its inhibitory effect.[1][2]
Traditionally, GAT1 inhibitors have been classified as competitive or non-competitive. However, a new class of uncompetitive inhibitors has emerged, offering a distinct and potentially more advantageous pharmacological profile. Uncompetitive inhibitors bind to the enzyme-substrate complex, in this case, the GAT1 transporter after it has bound GABA. This unique mechanism means that the inhibitor's action is dependent on the presence of the substrate (GABA).
This activity-dependent inhibition is the cornerstone of the therapeutic potential of uncompetitive GAT1 inhibitors. It suggests that these compounds may preferentially enhance GABAergic transmission in hyperactive states, such as during an epileptic seizure, while having minimal impact under normal physiological conditions.[3][4] This could translate to a wider therapeutic window and a reduced side-effect profile compared to traditional GAT1 inhibitors.
A prime example of this new class is E2730 , a novel, selective, and uncompetitive GAT1 inhibitor.[3][4] Preclinical studies have demonstrated that this compound's inhibition of GAT1 is positively correlated with ambient GABA levels.[3][4] In vivo microdialysis studies have shown that this compound significantly enhances high potassium-induced increases in extracellular GABA concentration without affecting basal GABA levels, a stark contrast to the non-competitive inhibitor tiagabine, which elevates GABA concentrations in both basal and activated states.[5]
Quantitative Preclinical Data of Uncompetitive GAT1 Inhibitors
The preclinical development of uncompetitive GAT1 inhibitors has yielded promising quantitative data, particularly for the compound this compound. These findings highlight its potential as a potent and well-tolerated therapeutic agent.
| Compound | Animal Model | Efficacy Metric | Value | Adverse Effect Metric | Value | Protective Index (TD50/ED50) | Citation |
| This compound | Corneal Kindling (Mouse) | ED50 | 7.9 mg/kg | TD50 (Accelerating Rotarod) | 350 mg/kg | 44.3 | [3] |
| This compound | Amygdala Kindling (Rat) | Dose-dependent anti-seizure effect | 10 - 50 mg/kg | - | - | >20 | [5] |
| This compound | Fragile X Syndrome (Mouse) | ED50 (Wild-running) | 19.1 mg/kg | - | - | - | [5] |
| This compound | Fragile X Syndrome (Mouse) | ED50 (Tonic-clonic seizure) | 17.1 mg/kg | - | - | - | [5] |
| This compound | Dravet Syndrome (Mouse) | Significant elevation of seizure initiation temperature | 10 and 20 mg/kg | - | - | - | [5] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of uncompetitive GAT1 inhibitors.
[3H]GABA Uptake Assay
This assay is fundamental for determining the in vitro potency and mechanism of GAT1 inhibitors.
Objective: To measure the inhibition of radiolabeled GABA uptake into cells expressing GAT1.
Materials:
-
HEK293 cells stably expressing human GAT1 (hGAT1)
-
[3H]GABA (PerkinElmer)
-
Unlabeled GABA
-
Test compounds (e.g., this compound, tiagabine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Cell Culture: Culture hGAT1-expressing HEK293 cells to confluency in appropriate cell culture plates.
-
Preparation: On the day of the assay, wash the cells with assay buffer.
-
Incubation: Incubate the cells with varying concentrations of the test compound for a predetermined period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA and varying concentrations of unlabeled GABA (to determine kinetic parameters).
-
Uptake Termination: After a specific incubation time (e.g., 8-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[6][7]
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Add scintillation cocktail to the cell lysate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.
Objective: To measure the effect of GAT1 inhibitors on basal and stimulated extracellular GABA concentrations.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus) of an anesthetized animal using a stereotaxic apparatus.[8]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[9]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Baseline Measurement: Collect several baseline samples to establish the basal extracellular GABA concentration.
-
Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection).
-
Stimulation (Optional): To assess activity-dependent effects, infuse a high-potassium aCSF solution through the probe to induce neuronal depolarization and neurotransmitter release.[5]
-
Sample Analysis: Analyze the GABA concentration in the dialysate samples using an HPLC system with fluorescence detection.[10]
-
Data Analysis: Express the GABA concentrations as a percentage of the baseline and compare the effects of the test compound on basal and stimulated GABA levels.
Animal Models of Epilepsy
Various animal models are used to evaluate the anti-seizure efficacy of GAT1 inhibitors.
3.3.1. Corneal Kindling Model:
-
Procedure: A sub-convulsive electrical stimulus is repeatedly applied to the cornea of a mouse. Over time, the seizure severity in response to the stimulus progressively increases, leading to a fully kindled state.[11]
-
Endpoint: The ability of a test compound to reduce the seizure score or increase the seizure threshold is measured.
3.3.2. 6 Hz Psychomotor Seizure Model:
-
Procedure: A low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes to induce a psychomotor seizure in mice.[3]
-
Endpoint: The test compound's ability to protect against the seizure is assessed.
3.3.3. Amygdala Kindling Model:
-
Procedure: Similar to corneal kindling, but the electrical stimulus is delivered directly to the amygdala via an implanted electrode in rats.[5]
-
Endpoint: The effect of the test compound on seizure parameters (e.g., seizure duration, afterdischarge duration) is evaluated.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.[1][12]
Procedure:
-
The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13][14]
-
A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[13][14]
-
The time spent in and the number of entries into the open and closed arms are recorded.[1][12]
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for potential antidepressant drugs.[15][16]
Procedure:
-
A rodent is placed in a cylinder of water from which it cannot escape.[17]
-
The animal will initially struggle but will eventually adopt an immobile posture, floating in the water.[17]
-
The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is measured.[15]
-
Antidepressant compounds are expected to decrease the duration of immobility.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and processes discussed in this guide.
Caption: Mechanism of Uncompetitive GAT1 Inhibition.
Caption: Experimental Workflow for [3H]GABA Uptake Assay.
Caption: Signaling Pathway of Uncompetitive GAT1 Inhibition.
Conclusion and Future Directions
Uncompetitive GAT1 inhibitors represent a significant advancement in the field of GABAergic modulation. Their unique, activity-dependent mechanism of action holds the promise of targeted therapeutic intervention with an improved safety profile. The preclinical data for compounds like this compound are highly encouraging, demonstrating potent anti-seizure efficacy across multiple models with a wide therapeutic index.
The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of drugs. Future research should focus on further elucidating the downstream signaling consequences of uncompetitive GAT1 inhibition, exploring their therapeutic potential in other neurological and psychiatric disorders characterized by GABAergic dysfunction, and ultimately, translating these preclinical findings into successful clinical applications. The era of uncompetitive GAT1 inhibition is just beginning, and it holds the potential to reshape the therapeutic landscape for a multitude of CNS disorders.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated plus maze protocol [protocols.io]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 16. lasa.co.uk [lasa.co.uk]
- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
E2730 effects on synaptic GABA levels
An In-depth Technical Guide on the Effects of E2730 on Synaptic GABA Levels
Introduction
This compound is a novel, orally available anti-seizure medication (ASM) candidate identified through in vivo phenotypic screening.[1][2] It is characterized as a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][3] GAT1 is a critical protein concentrated in presynaptic terminals, responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GAT1, this compound aims to increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission to suppress neuronal hyperexcitability.
A key feature of this compound is its uncompetitive mode of inhibition, which means its inhibitory action on GAT1 is positively correlated with the ambient concentration of GABA.[1][4] This activity-dependent mechanism suggests that this compound is more effective under conditions of neuronal hyperactivity, such as during an epileptic seizure when synaptic GABA levels are elevated.[3] This targeted action is hypothesized to contribute to its wide therapeutic margin, separating its anti-seizure efficacy from adverse effects commonly associated with GABAergic drugs.[1][3]
This document provides a comprehensive technical overview of the preclinical data on this compound, focusing on its effects on GABA levels. It includes quantitative data on its potency and selectivity, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/System | Value | Reference(s) |
| IC₅₀ vs. hGAT1 | HEK293 cells | 1.1 µmol/L | [4] |
| IC₅₀ vs. hGAT2 | HEK293 cells | >1000 µmol/L | [4] |
| IC₅₀ vs. hGAT3 | HEK293 cells | >1000 µmol/L | [4] |
| IC₅₀ vs. hBGT-1 | HEK293 cells | 890 µmol/L | [4] |
hGAT: human GABA transporter; hBGT-1: human betaine/GABA transporter 1.
Table 2: Binding Affinity of [³H]this compound to Brain Synaptosomal Membranes
| Parameter | Species | Value | Reference(s) |
| Kᴅ | Rat | 553.4 nmol/L | [4] |
| Bₘₐₓ | Rat | 3419 fmol/mg protein | [4] |
| Kᴅ | Human | 709.9 nmol/L | [4] |
| Bₘₐₓ | Human | 2503 fmol/mg protein | [4] |
Kᴅ: Dissociation constant; Bₘₐₓ: Maximum binding capacity.
Table 3: In Vivo Efficacy and Tolerability of this compound in Mice
| Parameter | Animal Model | Value | Reference(s) |
| ED₅₀ (Anti-seizure) | Corneal Kindling Mice | 7.9 mg/kg | [1] |
| TD₅₀ (Motor Incoordination) | Accelerating Rotarod Test | 350 mg/kg | [1] |
| Protective Index (TD₅₀/ED₅₀) | - | 44.3 | [1] |
ED₅₀: 50% effective dose; TD₅₀: 50% toxic dose.
Table 4: Effect of this compound on Extracellular GABA Concentration in Mouse Hippocampus (In Vivo Microdialysis)
| Condition | This compound Effect | Reference(s) |
| Basal (Physiological) State | No significant increase | [1][5] |
| Hyperactivated State (High-Potassium Stimulation) | Significant increase | [1][3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³H]GABA Uptake Assay for GAT Selectivity
-
Objective: To determine the inhibitory activity and selectivity of this compound against different human GABA transporters.[4]
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing one of the following transporters: hGAT1, hGAT2, hGAT3, or hBGT-1.[1][4]
-
Protocol:
-
Cells were plated onto 96-well microtiter plates at a density of 4.0 × 10⁴ cells/well and incubated overnight.[1]
-
Cells were washed with an assay buffer.
-
Varying concentrations of this compound (0.0128–1000 μM) or the reference compound tiagabine were added to the wells.[1]
-
[³H]GABA was added to the wells at various concentrations (e.g., 0.01–500 μM) to assess the dependency of inhibition on GABA concentration.[1]
-
The plates were incubated for 5 minutes at 37°C.[1]
-
Uptake of [³H]GABA was measured using a scintillation counter to determine the 50% inhibitory concentration (IC₅₀) values.
-
[³H]this compound Binding Assay for Target Identification
-
Objective: To identify the molecular target of this compound and measure its binding affinity.
-
Preparation: Synaptosomal membranes were prepared from rat, human, or GAT1-deficient mouse brains.[1][4]
-
Protocol:
-
Brain synaptosomal membranes were incubated with [³H]this compound.
-
To determine binding affinity (Kᴅ and Bₘₐₓ), saturation binding experiments were performed with increasing concentrations of [³H]this compound.
-
To confirm GAT1 as the target, binding was assessed in brain membranes from wild-type versus GAT1-deficient (homozygous and heterozygous) mice. A significant reduction or abolishment of [³H]this compound binding in GAT1-deficient mice confirmed GAT1 as the target protein.[1][4]
-
Competitive displacement assays with other ASMs were conducted to ensure the binding site of this compound is novel.[4]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular GABA concentrations in the brain under different physiological conditions.[1]
-
Animal Model: Male mice.
-
Protocol:
-
A microdialysis probe was stereotaxically implanted into the mouse hippocampus.
-
After a recovery period, the probe was perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples were collected at regular intervals to establish a baseline extracellular GABA level.
-
This compound was administered to the animals.
-
To assess the effect under hyperactivated conditions, the perfusion medium was switched to a high-potassium aCSF to induce neuronal depolarization and GABA release.[1][5]
-
GABA concentrations in the dialysate samples were quantified using high-performance liquid chromatography (HPLC).
-
Animal Models of Epilepsy and Motor Coordination
-
Objective: To evaluate the anti-seizure efficacy and potential motor side effects of this compound.[1][3]
-
Efficacy Models:
-
Corneal Kindling: A model of focal epilepsy where repeated electrical stimulation of the cornea leads to progressively more severe seizures.[1]
-
6 Hz Psychomotor Seizure: A model for screening ASMs against pharmacoresistant seizures.[1][3]
-
Amygdala Kindling: A rat model where repeated stimulation of the amygdala induces focal seizures that can generalize.[5]
-
-
Tolerability Model:
-
Accelerating Rotarod Test: This test assesses motor coordination, balance, and motor learning. Mice are placed on a rotating rod that gradually accelerates, and the time until they fall is recorded. A reduced latency to fall indicates motor impairment.[1]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound's activity-dependent GAT1 inhibition.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for assessing this compound's effect on GABA via microdialysis.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
Methodological & Application
E2730 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
E2730 is a novel, orally available anti-seizure medication candidate identified as a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2][3][4][5][6][7] Its mechanism of action involves enhancing GABAergic neurotransmission by inhibiting the reuptake of GABA from the synaptic cleft. This document provides detailed protocols for key in vitro assays used to characterize the pharmacological profile of this compound, including its binding affinity to GAT-1 and its selectivity and potency in inhibiting GABA uptake. The uncompetitive nature of this compound's inhibition, where its potency increases with higher ambient GABA concentrations, is a distinguishing feature.[2][3]
Data Summary
The following tables summarize the quantitative data from in vitro studies of this compound.
Table 1: [³H]this compound Binding Affinity to Synaptosomal Membranes [2]
| Species | Bmax (fmol/mg protein) | K D (nmol/L) |
| Rat | 3419 | 553.4 |
| Human | 2503 | 709.9 |
Table 2: Inhibitory Activity of this compound on Human GABA Transporters (hGATs) [2]
| Transporter | IC₅₀ (µmol/L) |
| hGAT1 | 1.1 |
| hGAT2 | >1000 |
| hGAT3 | >1000 |
| hBGT-1 | 890 |
Signaling Pathway
This compound enhances GABAergic signaling by inhibiting GAT-1. In the presynaptic terminal, GAT-1 is responsible for the reuptake of GABA from the synaptic cleft. This compound, as an uncompetitive inhibitor, is thought to bind to the GAT-1 transporter only after GABA has bound. This stabilizes the GABA-GAT-1 complex, preventing the reabsorption of GABA and thereby increasing its concentration in the synaptic cleft. The elevated GABA levels lead to enhanced activation of postsynaptic GABA receptors, resulting in an increased inhibitory tone in the central nervous system.
Caption: this compound mechanism of action in the GABAergic synapse.
Experimental Protocols
[³H]this compound Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity of this compound to GAT-1 in brain synaptosomal membranes.
Materials:
-
[³H]this compound
-
Rat or human brain tissue (cerebral cortex)
-
Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)
-
Non-labeled this compound
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Refrigerated centrifuge
-
Scintillation counter
Protocol:
-
Synaptosomal Membrane Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomal fraction) in binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]this compound (at various concentrations for saturation binding), and 25 µL of either binding buffer (for total binding) or non-labeled this compound (10 µM final concentration, for non-specific binding).
-
Add 100 µL of the synaptosomal membrane preparation (50-100 µg of protein).
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the K D and Bmax values by non-linear regression analysis of the saturation binding data.
-
[³H]GABA Uptake Assay
This protocol describes the measurement of this compound's inhibitory effect on GABA uptake in HEK293 cells stably expressing human GAT subtypes.
Materials:
-
HEK293 cells stably expressing hGAT1, hGAT2, hGAT3, or hBGT-1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]GABA
-
Krebs-Ringer-HEPES buffer (KRH buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
This compound
-
Lysis buffer (e.g., 1% SDS)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Protocol:
-
Cell Culture:
-
Plate the stably transfected HEK293 cells in 96-well plates and grow to confluence.
-
-
GABA Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 15 minutes at 37°C with various concentrations of this compound in KRH buffer.
-
Initiate the uptake by adding [³H]GABA (final concentration ~10 nM) and incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
GABA-Concentration Dependency Assay
This protocol is a modification of the [³H]GABA Uptake Assay to assess the uncompetitive inhibition mode of this compound.
Protocol:
-
Follow the [³H]GABA Uptake Assay protocol with the following modifications:
-
Perform the assay with a fixed concentration of this compound (e.g., its IC₅₀ value).
-
Vary the concentration of non-labeled GABA in the incubation medium along with a constant concentration of [³H]GABA.
-
The inhibition of [³H]GABA uptake by this compound should be measured at each concentration of total GABA.
-
Data Analysis:
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 2. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]
- 6. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: [3H]E2730 Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
E2730 is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][2][3] It has shown potential as an anti-seizure medication with a wide margin between its therapeutic effects and adverse effects.[1][2] The [3H]this compound radioligand binding assay is a critical tool for characterizing the interaction of this compound with its target, GAT1. This document provides detailed protocols for performing saturation and competitive binding assays using [3H]this compound, enabling researchers to determine the binding affinity (KD), maximum binding capacity (Bmax), and specificity of this interaction.
Quantitative Data Summary
The following tables summarize the key binding parameters of [3H]this compound to GAT1 in rat and human brain synaptosomal membranes.
Table 1: Saturation Binding Analysis of [3H]this compound
| Species | Bmax (fmol/mg protein) | KD (nM) |
| Rat | 3419 | 553.4 |
| Human | 2503 | 709.9 |
Data obtained from saturation binding assays using brain synaptosomal membranes.[1][4]
Table 2: GAT1 Subtype Selectivity of this compound
| Transporter | IC50 (µM) |
| hGAT1 | 1.1 |
| hGAT2 | >1000 |
| hGAT3 | >1000 |
| hBGT-1 | 890 |
Data from [3H]GABA uptake assays in HEK293 cells stably expressing human GAT subtypes.[4]
Experimental Protocols
Preparation of Brain Synaptosomal Membranes
This protocol describes the preparation of crude synaptosomal membranes from rat or human brain tissue, which are used as the source of GAT1 for the binding assay.
Materials:
-
Rat or human brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
Protocol:
-
Dissect and weigh the brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.
-
Wash the pellet by resuspending it in fresh, ice-cold Homogenization Buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a suitable volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
[3H]this compound Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]this compound.
Materials:
-
[3H]this compound radioligand
-
Unlabeled this compound
-
Prepared brain synaptosomal membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of [3H]this compound in Assay Buffer at various concentrations (e.g., 0.1 to 1000 nM).
-
In a 96-well plate, set up the following for each concentration of [3H]this compound:
-
Total Binding: Add a known amount of brain synaptosomal membrane protein (e.g., 50-100 µg), the corresponding concentration of [3H]this compound, and Assay Buffer to a final volume of 250 µL.
-
Non-specific Binding: Add the same amount of membrane protein, the same concentration of [3H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM) to a final volume of 250 µL.
-
-
Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine the KD and Bmax values from the saturation curve. A Scatchard plot can also be generated from the transformed data.[1][5]
[3H]this compound Competitive Displacement Assay
This assay is used to determine the binding affinity of unlabeled compounds (competitors) for the GAT1 transporter by measuring their ability to displace the binding of [3H]this compound.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competitor compounds.
Protocol:
-
Prepare serial dilutions of the unlabeled competitor compounds.
-
In a 96-well plate, set up the following:
-
Add a known amount of brain synaptosomal membrane protein (e.g., 50-100 µg).
-
Add a fixed concentration of [3H]this compound (typically at or near its KD value).
-
Add the serial dilutions of the competitor compounds.
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).
-
Adjust the final volume to 250 µL with Assay Buffer.
-
-
Incubate the plates at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction and quantify the bound radioactivity as described in the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each competitor concentration relative to the total specific binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of [3H]this compound).
-
Calculate the inhibitory constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]this compound used and KD is the dissociation constant of [3H]this compound.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action at the GABAergic synapse.
Experimental Workflow
Caption: Workflow for the [3H]this compound radioligand binding assay.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterizing GAT1 Inhibitors using a GABA Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its clearance from the synaptic cleft is mediated by GABA transporters (GATs), which include GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT-1). The modulation of GABAergic neurotransmission through the inhibition of these transporters is a key strategy in the development of therapeutics for neurological disorders such as epilepsy. E2730 is a novel, selective, and uncompetitive inhibitor of GAT1 with demonstrated anti-seizure activity.[1][2][3] This document provides a detailed protocol for a GABA uptake assay, based on methodologies used to characterize this compound, to enable researchers to evaluate the potency and selectivity of novel GAT inhibitors.
The assay described herein utilizes radiolabeled GABA ([³H]GABA) to measure its uptake into cells stably expressing specific human GAT subtypes. By quantifying the reduction in [³H]GABA uptake in the presence of a test compound, the inhibitory activity of the compound can be determined.
Signaling Pathway of GABA Uptake and Inhibition
The following diagram illustrates the mechanism of GABA uptake by the GAT1 transporter and its inhibition by an uncompetitive inhibitor like this compound.
Caption: Mechanism of GAT1-mediated GABA uptake and uncompetitive inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the [³H]GABA uptake assay to screen for GAT inhibitors.
Caption: Experimental workflow for the [³H]GABA uptake assay.
Experimental Protocol: [³H]GABA Uptake Assay
This protocol is adapted from methods used to characterize the GAT1 inhibitor this compound.[2][4]
Materials:
-
HEK293 cells stably expressing human GAT1 (hGAT1), hGAT2, hGAT3, or hBGT-1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well microtiter plates
-
Assay Buffer (e.g., HEPES-buffered saline)
-
Test compound (e.g., this compound)
-
Tiagabine (as a control inhibitor)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer
Procedure:
-
Cell Culture and Plating:
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells with an appropriate volume of assay buffer.
-
-
Compound Addition:
-
Initiation of GABA Uptake:
-
Add [³H]GABA to each well to initiate the uptake reaction. The concentration of [³H]GABA can be varied depending on the experimental design (e.g., 0.01–500 μM to study concentration dependency).[2]
-
-
Incubation:
-
Incubate the plate for 5 minutes at 37°C in a 5% CO₂ atmosphere.[2]
-
-
Termination of Uptake and Washing:
-
Terminate the uptake by rapidly aspirating the solution from the wells.
-
Wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable cell lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the amount of radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the 50% inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.
-
Data Presentation: Characterization of this compound
The following tables summarize the quantitative data for the inhibitory activity of this compound on various GABA transporters.
Table 1: IC₅₀ Values of this compound for Human GAT Subtypes
| Transporter | IC₅₀ (μmol/L) |
| hGAT1 | 1.1 |
| hGAT2 | >1000 |
| hGAT3 | >1000 |
| hBGT-1 | 890 |
Data sourced from studies on HEK293 cells stably expressing the respective transporters.[4]
Table 2: Binding Affinity of [³H]this compound to Brain Synaptosomal Membranes
| Species | Bmax (fmol/mg protein) | K_D (nmol/L) |
| Rat | 3419 | 553.4 |
| Human | 2503 | 709.9 |
Bmax: Maximum binding, K_D: Binding affinity.[4]
Conclusion
The provided protocol for a [³H]GABA uptake assay is a robust method for characterizing the inhibitory activity of compounds targeting GABA transporters. As demonstrated by the data for this compound, this assay can effectively determine the potency and selectivity of novel inhibitors. The uncompetitive nature of this compound's inhibition of GAT1, where its inhibitory effect increases with higher ambient GABA concentrations, highlights a sophisticated mechanism of action that can be further investigated using this assay by varying the [³H]GABA concentration.[2][4] This experimental approach is invaluable for the preclinical evaluation of potential anti-seizure medications and other therapeutics targeting the GABAergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
Application Notes and Protocols for In Vivo Microdialysis of E2730 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
E2730 is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2][3] Discovered through in vivo phenotypic screening, this compound has demonstrated a wide therapeutic margin between its anti-seizure efficacy and motor coordination side effects in various animal models of epilepsy.[1][4][5] Its unique mechanism of action involves inhibiting GAT-1 in a GABA concentration-dependent manner, leading to an increase in extracellular GABA levels primarily during periods of high neuronal activity.[1][4][6] This activity-dependent mechanism is thought to contribute to its favorable safety profile compared to non-competitive GAT-1 inhibitors like tiagabine.
In vivo microdialysis is a powerful technique for monitoring the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[6][7][8] This technique has been instrumental in characterizing the pharmacodynamic profile of this compound, demonstrating its ability to selectively enhance extracellular GABA concentrations in the hippocampus of mice under conditions of neuronal activation (e.g., high potassium stimulation) without significantly altering basal GABA levels.[9]
These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rodents to evaluate the effects of this compound on extracellular GABA levels. The protocol covers stereotaxic surgery for probe implantation, microdialysis procedures, and sample analysis using high-performance liquid chromatography (HPLC).
Signaling Pathway of this compound
Figure 1: Mechanism of this compound action at the GABAergic synapse.
Experimental Workflow
Figure 2: Overall workflow for the in vivo microdialysis experiment.
Quantitative Data Summary
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) | Tiagabine (10 mg/kg) | Reference |
| Basal Extracellular GABA (% of baseline) | 100% | No significant change | No significant change | No significant change | Significant increase | [9] |
| High K+-Evoked Extracellular GABA (% of baseline) | ~400-500% | No significant change | Significant increase | Significant increase | Significant increase | [9] |
| ED50 in Corneal Kindling (mice) | N/A | 7.9 mg/kg (p.o.) | - | - | - | [4] |
| ED50 in 6 Hz Psychomotor Seizure (mice) | N/A | 17 mg/kg (p.o.) | - | - | - | [4] |
| TD50 in Accelerating Rotarod (mice) | N/A | 350 mg/kg (p.o.) | - | - | - | [4] |
Experimental Protocols
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).
-
This compound: To be sourced from a chemical supplier or synthesized.
-
Vehicle: 0.5% methylcellulose or other appropriate vehicle.
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture.
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a 6-20 kDa molecular weight cutoff.
-
Guide Cannulae: Sized to fit the microdialysis probes.
-
Surgical Instruments: Stereotaxic frame, drill, dental cement, sutures, etc.
-
Perfusion Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4 with phosphate or HEPES.
-
High Potassium aCSF: aCSF with KCl concentration increased to 100 mM (with a corresponding reduction in NaCl to maintain osmolarity).
-
-
HPLC System: With a fluorescence or electrochemical detector.
-
Reagents for GABA Analysis: o-phthaldialdehyde (OPA), a thiol (e.g., 2-mercaptoethanol), and other HPLC-grade solvents and reagents.
Stereotaxic Surgery: Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rodent using isoflurane (1-3% in oxygen) or an intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify bregma and lambda. For targeting the hippocampus, typical coordinates from bregma are:
-
Rat: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.0 mm from the skull surface.
-
Mouse: Anteroposterior (AP): -2.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -2.0 mm from the skull surface.
-
-
Craniotomy: Drill a small burr hole at the target coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least 5-7 days in a single-housed cage.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely-moving animal.
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples at 20-30 minute intervals.
-
This compound Administration: Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle via oral gavage or intraperitoneal injection.
-
Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
(Optional) High Potassium Stimulation: To assess activity-dependent effects, switch the perfusion solution to high potassium aCSF for a 20-30 minute period.
-
Sample Storage: Immediately freeze the collected dialysate samples at -80°C until analysis.
-
Histological Verification: At the end of the study, euthanize the animal and perfuse the brain with saline followed by paraformaldehyde. Extract the brain and section it to histologically verify the correct placement of the microdialysis probe.
GABA Analysis by HPLC
-
Derivatization: Thaw the dialysate samples and derivatize GABA by mixing with an OPA/thiol reagent.
-
HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Detect the GABA-OPA derivative using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm) or an electrochemical detector.
-
Quantification: Quantify GABA concentrations by comparing the peak areas to a standard curve of known GABA concentrations.
-
Data Analysis: Express the results as a percentage of the average baseline GABA concentration for each animal. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound and vehicle.
References
- 1. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
Application Notes and Protocols for E2730 in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
E2730 is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2][3][4][5] Discovered through in vivo phenotypic screening, this compound has demonstrated broad-spectrum anti-seizure efficacy in a variety of animal models of epilepsy.[1][2] Its unique mechanism of action, which involves inhibiting GAT-1 only during periods of high neuronal activity, contributes to a wide therapeutic margin between its anti-seizure effects and motor coordination side effects.[2][3][6] This document provides detailed application notes and protocols for the use of this compound in several key animal models of epilepsy.
Mechanism of Action
This compound selectively inhibits GAT-1, a primary transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][4] Unlike competitive inhibitors, this compound's uncompetitive mode of inhibition means it preferentially binds to the GAT-1 transporter when it is also bound to GABA.[4] This results in an activity-dependent inhibition of GABA reuptake, leading to an increase in synaptic GABA levels primarily during periods of high neuronal firing, such as during a seizure.[3][6] This targeted action is believed to be the reason for its favorable safety profile, particularly the low incidence of motor impairment compared to non-competitive GAT-1 inhibitors like tiagabine.[1]
Quantitative Data Summary
The following tables summarize the efficacy and safety profile of this compound across various animal models of epilepsy.
Table 1: Efficacy of this compound in Mouse Seizure Models
| Animal Model | Seizure Type | Efficacy Measure | This compound ED₅₀ (mg/kg) |
| Corneal Kindling | Focal to Bilateral Tonic-Clonic | Anti-seizure effect | 7.9[1][2] |
| 6 Hz Psychomotor Seizure | Pharmacoresistant Focal | Anti-seizure effect | 17[1][2] |
| Fragile X Syndrome (Fmr1 KO) | Audiogenic (Wild-running) | Reduced incidence | 19.1[1] |
| Fragile X Syndrome (Fmr1 KO) | Audiogenic (Tonic-clonic) | Reduced incidence | 17.1[1] |
| Fragile X Syndrome (Fmr1 KO) | Audiogenic (Respiratory arrest) | Reduced incidence | 16.8[1] |
Table 2: Efficacy of this compound in Rat Seizure Models
| Animal Model | Seizure Type | Efficacy Measure | This compound Effective Dose (mg/kg) |
| Amygdala Kindling | Focal with Secondary Generalization | Dose-dependent anti-seizure effect | 10 - 50[1][2] |
| Mesial Temporal Lobe Epilepsy (MTLE) | Spontaneous Recurrent Seizures | Seizure suppression (continuous infusion) | 10, 20, 100 (mg/kg/day)[7] |
Table 3: Safety and Tolerability of this compound
| Test | Animal | Safety Measure | This compound TD₅₀ (mg/kg) | Notes |
| Accelerating Rotarod | Mouse | Motor coordination | 350[1][2] | No influence on motor coordination at doses up to 200 mg/kg.[1] |
| Neurological Assessment | Rat | Sedation/Neuromotor impairment | - | Mild and transient at all tested doses (up to 100 mg/kg/day), resolving within 48 hours.[7] |
Experimental Protocols
Corneal Kindling Model in Mice
This model is used to assess the effect of anti-seizure medications on the development and expression of focal seizures that progress to bilateral tonic-clonic seizures.
Protocol:
-
Animal Preparation: Use adult male CF-1 or C57BL/6 mice.[5][8]
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride in 0.9% saline to each eye for local anesthesia and to ensure electrical conductivity.[1]
-
Stimulation: Deliver a constant current stimulation (e.g., 3 mA at 60 Hz for 3 seconds for CF-1 mice) through corneal electrodes.[8]
-
Kindling Schedule: Stimulate the mice twice daily, with at least a 4-hour interval between stimulations.[1]
-
Seizure Scoring: Immediately after each stimulation, observe and score the seizure severity according to the Racine scale.
-
Fully Kindled State: Continue the stimulation schedule until the mice reach a fully kindled state, defined as experiencing at least five consecutive stage 5 seizures.[1]
-
This compound Administration: Once fully kindled, administer this compound (e.g., orally) at various doses at a specified time before the next stimulation to assess its anti-seizure effect. A vehicle control group should be included.
6 Hz Psychomotor Seizure Model in Mice
This model is considered a model of pharmacoresistant focal seizures.
Protocol:
-
Animal Preparation: Use adult male CF-1 mice.[3]
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride in 0.9% saline to the eyes.[3]
-
This compound Administration: Administer this compound or vehicle at a predetermined time before stimulation.
-
Stimulation: Deliver a low-frequency electrical stimulation (6 Hz, 0.2 ms rectangular pulse for 3 seconds) through corneal electrodes.[3] A current intensity of 44 mA is often used to model pharmacoresistance.[3][6]
-
Seizure Observation: Immediately after stimulation, observe the mice for characteristic seizure behaviors, which include a stun position, minimal clonic phase, and stereotyped automatic movements.[6][9]
-
Protection Criteria: An animal is considered protected if it does not display the characteristic seizure behavior and resumes normal exploratory activity within 10 seconds.[6]
Amygdala Kindling Model in Rats
This is a widely used model of temporal lobe epilepsy that mimics the progressive development of seizures from a focal point.
Protocol:
-
Animal Surgery: Surgically implant a bipolar electrode into the basolateral amygdala of adult male rats under anesthesia. Cortical electrodes for EEG recording can also be implanted.
-
Recovery: Allow the rats to recover from surgery for at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the initial ADT by applying a series of increasing intensity electrical stimulations until an afterdischarge is elicited.
-
Kindling Stimulations: Deliver daily electrical stimulations at or slightly above the ADT.[7]
-
Seizure Scoring: Score the behavioral seizure severity after each stimulation using the Racine scale.
-
Fully Kindled State: The rat is considered fully kindled after exhibiting a certain number of consecutive stage 4 or 5 seizures.
-
This compound Administration: In fully kindled rats, administer this compound or vehicle and then deliver a stimulation to assess the effect on seizure threshold and severity.[2]
Fragile X Syndrome (Fmr1 Knockout) Mouse Model
Fmr1 knockout mice are susceptible to audiogenic (sound-induced) seizures.
Protocol:
-
Animal Model: Use Fmr1 knockout mice and wild-type littermates as controls.[10]
-
Acclimation: Place the mouse in an audiogenic seizure test chamber to acclimate.[10]
-
This compound Administration: Administer this compound or vehicle prior to the seizure induction.
-
Audiogenic Stimulus: Expose the mouse to a high-intensity acoustic stimulus (e.g., a siren of ~90-120 dB) for a defined period (e.g., 2 minutes).[10][11]
-
Seizure Scoring: Observe and score the seizure response, which can include wild running, tonic-clonic seizures, and respiratory arrest.[1][11]
Dravet Syndrome (Scn1a+/-) Mouse Model
Scn1a+/- mice exhibit a key feature of Dravet syndrome: hyperthermia-induced seizures.
Protocol:
-
Animal Model: Use Scn1a+/- mice and wild-type littermates.[1]
-
Temperature Monitoring: Insert a rectal probe to monitor the core body temperature.[12][13]
-
Habituation: Allow the mouse to habituate to the recording chamber and the rectal probe.[12]
-
This compound Administration: Administer this compound or vehicle.
-
Hyperthermia Induction: Gradually increase the mouse's body temperature using a heat lamp at a controlled rate (e.g., 0.5°C every 2 minutes).[12][13]
-
Seizure Threshold: Record the body temperature at which the first seizure (e.g., myoclonic jerk or generalized tonic-clonic seizure) occurs.[1] The experiment is typically stopped if no seizure occurs by a certain temperature (e.g., 42.5°C).[13]
Mesial Temporal Lobe Epilepsy (MTLE) Rat Model (Kainic Acid-Induced)
This model induces spontaneous recurrent seizures following an initial status epilepticus, mimicking chronic epilepsy.
Protocol:
-
Status Epilepticus Induction: Induce status epilepticus in adult male rats via systemic (e.g., subcutaneous) or intracerebral administration of kainic acid.[14][15][16]
-
Seizure Monitoring: Monitor the rats for the development of spontaneous recurrent seizures using video-EEG, typically starting several weeks after the initial insult.[7]
-
This compound Administration: Once chronic epilepsy is established, administer this compound via continuous subcutaneous infusion using osmotic pumps over a defined period (e.g., 7 days).[7] Doses of 10, 20, and 100 mg/kg/day have been tested.[7]
-
Efficacy Assessment: Continuously monitor seizure frequency and duration via video-EEG during the treatment period to evaluate the efficacy of this compound.[7] A crossover design with a vehicle treatment period can also be employed.[7]
References
- 1. Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 3. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 8. Corneal Kindling [bio-protocol.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome [frontiersin.org]
- 13. Utilizing an acute hyperthermia-induced seizure test and pharmacokinetic studies to establish optimal dosing regimens in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 15. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Application Notes and Protocols for a Corneal Sensitization Model to Evaluate the Analgesic Potential of E2730 in Neuropathic Corneal Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic corneal pain is a debilitating condition characterized by spontaneous pain, allodynia, and hyperalgesia, often disproportionate to clinical signs. The development of novel analgesics for this condition requires robust preclinical models. While the corneal kindling model is traditionally used to study epilepsy, the underlying principle of repeated subthreshold stimulation leading to neuronal sensitization can be adapted to create a model of chronic corneal hypersensitivity relevant to neuropathic pain. This document outlines a detailed protocol for establishing a corneal sensitization model in rodents and its application in evaluating the therapeutic potential of E2730, a selective GABA transporter 1 (GAT-1) inhibitor.
Core Principle
This protocol adapts the concept of kindling, which involves repeated electrical stimulation to induce a state of neuronal hyperexcitability. By applying a modified, lower-intensity, repeated electrical stimulus to the cornea, we hypothesize the induction of a chronic state of corneal hypersensitivity, mimicking key aspects of neuropathic corneal pain, such as allodynia and hyperalgesia. This model provides a platform to test the efficacy of novel analgesic compounds like this compound.
Experimental Protocols
I. Animals
Adult male C57BL/6 mice (8-10 weeks old) will be used for this study. Animals should be housed individually in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
II. Corneal Sensitization (Adapted Kindling) Protocol
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Apply a single drop of 0.5% tetracaine hydrochloride to each eye to provide local anesthesia and ensure electrical conductivity.
-
-
Stimulation Parameters:
-
Place silver wire electrodes gently on the cornea of one eye.
-
Deliver a constant current stimulus of 1.0 mA at 50 Hz for 2 seconds.
-
This stimulation should be performed twice daily (with a 4-6 hour interval) for 10 consecutive days.
-
A sham group will undergo the same procedure, including electrode placement, but without electrical stimulation.
-
-
Monitoring:
-
Observe animals for any signs of distress or ocular injury throughout the protocol.
-
Corneal integrity should be assessed daily using fluorescein staining.
-
III. Administration of this compound
-
Compound: this compound, a selective uncompetitive GAT-1 inhibitor.
-
Dosing: Based on previous studies in rodent epilepsy models, a dose range of 10-100 mg/kg can be explored. A starting dose of 30 mg/kg is recommended.[1][2]
-
Administration: this compound can be administered systemically via intraperitoneal (i.p.) injection or subcutaneous (s.c.) infusion using an osmotic pump for continuous delivery.[2][3] For this protocol, i.p. administration 30 minutes prior to behavioral testing is proposed.
-
Vehicle Control: A corresponding vehicle control group should be included.
IV. Assessment of Corneal Pain
Behavioral assessments should be conducted at baseline (before sensitization), and on days 1, 3, 7, and 10 of the sensitization protocol, as well as after this compound or vehicle administration.
-
Eye-Wiping Test for Hyperalgesia:
-
Acclimatize the mouse to a testing chamber for 10-15 minutes.[4][5]
-
Instill one drop (10 µL) of hypertonic saline (5M NaCl) onto the corneal surface.[6][7]
-
Immediately after instillation, record the number of eye wipes with the ipsilateral forepaw for a period of 30 seconds.[4][6]
-
An increased number of eye wipes compared to the baseline and the sham group indicates hyperalgesia.
-
-
Spontaneous Pain Assessment (Eyelid Squinting):
-
Record high-resolution videos of the mice in a calm environment.
-
Analyze the videos for the degree of eyelid closure (squinting).
-
A semi-quantitative scoring system (e.g., 0 = eye fully open, 1 = eye partially closed, 2 = eye fully closed) can be used.
-
Increased squinting behavior is indicative of spontaneous ocular pain.
-
Data Presentation
Table 1: Expected Outcome of Corneal Sensitization on Eye-Wipe Response
| Treatment Group | Baseline (Day 0) | Day 3 | Day 7 | Day 10 |
| Sham | 2 ± 1 | 3 ± 1 | 2 ± 1 | 3 ± 2 |
| Corneal Sensitization | 3 ± 1 | 8 ± 2 | 12 ± 3 | 15 ± 4* |
-
p < 0.05 compared to Sham group. Data are presented as mean number of eye wipes ± SEM.
Table 2: Predicted Efficacy of this compound on Hyperalgesia in Corneal Sensitized Mice
| Treatment Group | Pre-treatment (Day 10) | Post-treatment (Day 10) |
| Vehicle | 15 ± 4 | 14 ± 3 |
| This compound (30 mg/kg, i.p.) | 16 ± 3 | 6 ± 2* |
-
p < 0.05 compared to Vehicle group. Data are presented as mean number of eye wipes ± SEM.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the corneal sensitization model and this compound evaluation.
Signaling Pathway of Neuropathic Corneal Pain and the Role of this compound
Caption: Signaling pathway in neuropathic corneal pain and the therapeutic target of this compound.
Discussion
The proposed corneal sensitization model offers a novel approach to study the mechanisms of neuropathic corneal pain and screen potential analgesic compounds. The repeated electrical stimulation is intended to induce a state of central sensitization in the trigeminal pain pathway, a key feature of chronic pain conditions.
This compound, by inhibiting the reuptake of GABA through GAT-1, is expected to enhance GABAergic inhibitory neurotransmission in the spinal trigeminal nucleus and other central pain processing centers.[8] This enhanced inhibition would counteract the hyperexcitability of nociceptive neurons, thereby reducing both evoked pain (hyperalgesia) and spontaneous pain. The quantitative data from the eye-wiping test and spontaneous pain assessment will provide a clear measure of the analgesic efficacy of this compound in this model.
This protocol provides a framework for investigating a new therapeutic strategy for neuropathic corneal pain. Further studies could explore different stimulation parameters, investigate the molecular changes in the trigeminal ganglion and spinal trigeminal nucleus, and evaluate the long-term effects of this compound treatment.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latent Sensitization in a Mouse Model of Ocular Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model [frontiersin.org]
- 7. A novel animal model of neuropathic corneal pain–the ciliary nerve constriction model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing E2730 Efficacy in the 6 Hz Seizure Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
E2730 is a novel, orally available anti-seizure medication (ASM) candidate identified through in vivo phenotypic screening.[1][2] It is characterized as a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][3] This mechanism is unique in that its inhibition of GAT1 is positively correlated with ambient GABA levels.[1][3] Consequently, this compound enhances GABAergic neurotransmission more prominently during periods of high synaptic activity, such as a seizure, while having minimal effect under normal basal conditions.[1][3] This activity-dependent mechanism contributes to a potentially wide margin between its therapeutic efficacy and adverse effects.[1][3]
The 6 Hz psychomotor seizure model is a well-established preclinical tool for evaluating ASMs, particularly those effective against therapy-resistant focal seizures.[4][5][6] Unlike traditional screening models like the maximal electroshock (MES) test, the 6 Hz model can identify compounds with novel mechanisms of action.[4][5] The model, particularly at the 44 mA stimulation intensity, is considered a model of pharmaco-resistant seizures.[1] this compound has demonstrated dose-dependent anti-seizure effects in this specific model, highlighting its potential for treating difficult-to-manage epilepsy.[1][2]
Quantitative Data Summary: Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in various rodent models of epilepsy. The following tables summarize the key quantitative findings, with a focus on the 6 Hz seizure model.
Table 1: Efficacy of this compound in the 6 Hz Psychomotor Seizure Model
| Compound | Animal Model | Stimulation Intensity | Efficacy (ED₅₀) | Reference |
|---|---|---|---|---|
| This compound | Mouse | 44 mA | 17 mg/kg, p.o. | [1][2] |
| Levetiracetam | Mouse | 44 mA | Did not show ≥50% efficacy |[1] |
Table 2: Comparative Preclinical Profile of this compound
| Parameter | Animal Model | Result | Protective Index (TD₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| Efficacy (ED₅₀) | Corneal Kindling (Mouse) | 7.9 mg/kg, p.o. | 44.3 | [1][2] |
| Toxicity (TD₅₀) | Accelerating Rotarod (Mouse) | 350 mg/kg, p.o. | N/A |[1] |
Mechanism of Action: Uncompetitive GAT1 Inhibition
This compound selectively inhibits GAT1, a key transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glia. As an uncompetitive inhibitor, this compound's action is dependent on synaptic activity.[1][3] Under normal physiological conditions, its effect is minimal. However, during the intense neuronal firing of a seizure, increased GABA release leads to enhanced inhibition of GAT1 by this compound.[1][3] This results in a significant increase in the concentration and duration of GABA in the synaptic cleft, thereby potentiating inhibitory neurotransmission and suppressing seizure activity.[1]
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons [frontiersin.org]
Application Notes and Protocols for E2730 Administration in a Dravet Syndrome Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dravet syndrome is a severe and drug-resistant form of genetic epilepsy that begins in the first year of life.[1] It is most commonly caused by loss-of-function mutations in the SCN1A gene, which encodes the α-subunit of the NaV1.1 voltage-gated sodium channel.[1][2] This leads to impaired function of inhibitory interneurons and a resulting imbalance of excitation and inhibition in the brain.[3] The Scn1a heterozygous knockout (Scn1a+/-) mouse model recapitulates key features of the human condition, including susceptibility to hyperthermia-induced and spontaneous seizures, making it a critical tool for preclinical drug evaluation.[4][5]
E2730 is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[4][6][7] GAT1 is responsible for the reuptake of GABA, the primary inhibitory neurotransmitter, from the synapse. By inhibiting GAT1, this compound increases extracellular GABA levels, particularly under conditions of high neuronal activity, thereby enhancing inhibitory tone.[4] This unique mechanism of action suggests its potential as an anti-seizure medication (ASM) with a wide therapeutic margin.[4][8] These notes provide detailed protocols for the administration of this compound and the evaluation of its efficacy in the Scn1a+/- mouse model of Dravet syndrome.
Quantitative Data Summary
The efficacy of this compound in mitigating hyperthermia-induced seizures in the Dravet syndrome mouse model is summarized below.
Table 1: Effect of Oral this compound on Hyperthermia-Induced Seizure Threshold in Scn1a+/- Mice
| Treatment Group | Dose (mg/kg) | Median Threshold Body Temperature for Generalized Tonic-Clonic Seizures (°C) |
| Vehicle | N/A | 40.7 |
| This compound | 10 | 41.2 |
| This compound | 20 | 42.4 |
| Data sourced from NIH preclinical studies.[4] |
Table 2: Efficacy of this compound in Other Seizure Models for Context
| Seizure Model | Animal | Efficacy Metric (ED₅₀) |
| Corneal Kindling | Mouse | 7.9 mg/kg |
| 6 Hz Psychomotor Seizure (44 mA) | Mouse | 17.0 mg/kg |
| Audiogenic Seizures (Fmr1 KO) | Mouse | 17.1 mg/kg |
| ED₅₀ (50% effective dose) is the dose required to produce a therapeutic effect in 50% of the population. Data sourced from preclinical characterization of this compound.[4][8] |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Hyperthermia-Induced Seizure Model
This protocol details the procedure to assess the efficacy of this compound in protecting against thermally-induced seizures in the Scn1a+/- mouse model of Dravet syndrome.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water, saline, or as specified by supplier)
-
Scn1a+/- mice (male, postnatal days 24-28) and wild-type littermates.[4]
-
Oral gavage needles
-
Rectal temperature probe (e.g., Physitemp)
-
Heat lamp connected to a feedback temperature controller
-
Observation chamber
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment. Ensure a controlled environment (temperature, humidity, light/dark cycle).
-
Drug Preparation: Prepare fresh solutions of this compound at concentrations of 10 mg/kg and 20 mg/kg in the appropriate vehicle. Prepare a vehicle-only solution for the control group.
-
Administration:
-
Randomly assign Scn1a+/- mice to one of three groups: Vehicle, this compound (10 mg/kg), or this compound (20 mg/kg).
-
Administer the assigned treatment orally (p.o.) via gavage.[4] A typical volume is 10 mL/kg.
-
-
Pre-Stimulation Setup:
-
Hyperthermia Induction:
-
Endpoint Measurement:
-
Record the precise body temperature at the onset of the first generalized tonic-clonic seizure (GTCS).[4]
-
Note the temperature of myoclonic jerk initiation as a secondary endpoint.[8]
-
If no seizure occurs, the experiment is concluded when the body temperature reaches the maximum cut-off of 42.5°C.[4]
-
-
Data Analysis:
-
Compare the median seizure threshold temperatures between the vehicle-treated and this compound-treated groups.
-
Statistical significance can be determined using appropriate non-parametric tests, such as the Mann-Whitney U test or Log-rank tests for Kaplan-Meier analysis of seizure-free mice.[9]
-
Visualizations: Diagrams and Workflows
Mechanism of Action: this compound Signaling Pathway
The diagram below illustrates the mechanism by which this compound enhances GABAergic inhibition.
Caption: Mechanism of this compound as a GAT1 inhibitor to enhance GABAergic signaling.
Experimental Workflow Diagram
This workflow outlines the key steps in the hyperthermia-induced seizure experiment.
References
- 1. Frontiers | Acute effect of antiseizure drugs on background oscillations in Scn1aA1783V Dravet syndrome mouse model [frontiersin.org]
- 2. Frontiers | Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening [frontiersin.org]
- 3. Interneuron Dysfunction in a New Mouse Model of SCN1A GEFS+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system impacts seizures in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]
- 8. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 9. researchgate.net [researchgate.net]
Evaluating Motor Coordination with E2730 Using the Rotarod Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for evaluating the effect of the novel anti-seizure medication candidate, E2730, on motor coordination using the accelerating rotarod test in mice. This compound is a selective, uncompetitive GABA transporter 1 (GAT1) inhibitor with a promising safety profile, demonstrating a wide therapeutic window between its anti-seizure efficacy and its minimal impact on motor function.[1] These protocols are intended to guide researchers in reliably assessing the motor coordination effects of this compound and similar compounds.
Introduction
The assessment of motor coordination is a critical component in the preclinical evaluation of novel central nervous system (CNS) drug candidates. The rotarod test is a widely used and reliable method for measuring motor balance, coordination, and learning in rodents.[1] this compound, an investigational anti-seizure medication, has been characterized as a selective uncompetitive inhibitor of GAT1.[1][2] This mechanism of action is noteworthy as it contributes to a significant margin between the compound's therapeutic effects and adverse motor effects.[1] Preclinical studies have demonstrated that this compound has a broad efficacy in various animal models of epilepsy with a wide margin against motor coordination impairment.
Mechanism of Action of this compound
This compound selectively inhibits GAT1, a key transporter responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This enhanced inhibition is the basis for its anti-seizure effects. The uncompetitive nature of its inhibition means that this compound binds more effectively when GABA is already bound to the transporter, suggesting its action is more pronounced during periods of high neuronal activity, such as during a seizure. This activity-dependent mechanism is thought to contribute to its favorable safety profile, with minimal effects on motor function at therapeutic doses.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocol: Accelerating Rotarod Test for this compound in Mice
This protocol is based on the methodology used in the preclinical evaluation of this compound.[1]
1. Animals:
-
Species: ddY mice
-
Sex: Male
-
Age: 5 weeks old
2. Materials:
-
Accelerating Rotarod apparatus (e.g., Muromachi Kikai)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles
-
Animal scale
3. Experimental Procedure:
Figure 2: Experimental workflow for the accelerating rotarod test with this compound.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Dosing:
-
Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 50, 100, 200, 400 mg/kg).
-
Administer this compound or vehicle control orally to the mice.
-
-
Waiting Period: Allow a 1-hour interval between drug administration and the rotarod test.[1]
-
Rotarod Test:
-
Place a mouse on the rotating rod of the apparatus.
-
Start the test with the rod accelerating continuously from 0 to 40 rpm.
-
Record the time (latency) it takes for the mouse to fall off the rod.
-
A cut-off time of 180 seconds is implemented. If the mouse remains on the rod for the entire duration, the latency is recorded as 180 seconds.[1]
-
-
Data Collection: For each mouse, the primary endpoint is the latency to fall from the rod in seconds.
Data Presentation
The following table summarizes the quantitative data on the efficacy and motor coordination effects of this compound. The Protective Index (PI) is a key metric, representing the ratio of the toxic dose (TD50) to the effective dose (ED50). A higher PI indicates a wider safety margin.
| Parameter | Value | Description | Reference |
| ED₅₀ | 7.9 mg/kg | 50% Effective Dose for anti-seizure effect in the corneal kindling mouse model. | [1] |
| TD₅₀ | 350 mg/kg | 50% Toxic Dose causing motor impairment in the accelerating rotarod test. | [1] |
| Protective Index (TD₅₀/ED₅₀) | 44.3 | Ratio indicating the margin between the therapeutic and toxic doses. | [1] |
Note: In an accelerating rotarod test, this compound did not affect the motor coordination of mice at doses up to 200 mg/kg.
Discussion
The data clearly indicate that this compound possesses a substantial safety margin concerning motor coordination. The TD50 of 350 mg/kg is significantly higher than the ED50 of 7.9 mg/kg for its anti-seizure activity, resulting in a high protective index of 44.3.[1] This suggests that at therapeutically relevant doses, this compound is unlikely to cause significant motor impairment, a common side effect of many existing anti-seizure medications. The uncompetitive GAT1 inhibition mechanism of this compound likely underlies this favorable profile, as it may preferentially enhance GABAergic tone in hyperactive neural circuits without globally depressing CNS function.
Researchers and drug development professionals can utilize these protocols and data as a benchmark for evaluating the motor coordination effects of novel CNS-active compounds. The accelerating rotarod test, when conducted with the specified parameters, provides a robust and sensitive method for detecting potential motor liabilities. The case of this compound highlights the importance of integrating motor coordination assessment early in the drug discovery pipeline to identify candidates with an optimal balance of efficacy and safety.
References
Application Notes and Protocols for Preclinical Studies of E2730
For Researchers, Scientists, and Drug Development Professionals
Introduction to E2730
This compound is a novel, orally available anti-seizure medication (ASM) candidate.[1][2] Its mechanism of action is the selective and uncompetitive inhibition of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GAT-1, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability associated with seizures.[1] A key characteristic of this compound is its uncompetitive mode of inhibition, meaning its inhibitory activity increases with higher ambient GABA concentrations.[1][3] This suggests that this compound may be more active during periods of high neuronal activity, such as during a seizure, potentially leading to a wider therapeutic window with fewer side effects compared to noncompetitive GAT-1 inhibitors.[1][3]
Signaling Pathway of this compound
Caption: Mechanism of this compound at the GABAergic synapse.
Preclinical Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
In Vitro Experimental Protocols
Radioligand Binding Assay for GAT-1
Objective: To determine the binding affinity (KD) and maximum binding capacity (Bmax) of this compound to GAT-1 in brain tissue.
Protocol:
-
Membrane Preparation: Prepare synaptosomal membranes from rat or human brain tissue.
-
Binding Reaction: Incubate the membranes with varying concentrations of [3H]this compound in a suitable buffer.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled this compound.
-
Incubation: Incubate at a specified temperature for a set time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using saturation binding kinetics to calculate KD and Bmax values.
GABA Uptake Assay for GAT Subtype Selectivity
Objective: To assess the selectivity of this compound for human GAT-1 over other GAT subtypes (GAT-2, GAT-3, and BGT-1).
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
GABA Uptake: Initiate GABA uptake by adding a solution containing [3H]GABA.
-
Incubation: Incubate for a short period at room temperature.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values for each GAT subtype to determine the selectivity profile of this compound.
Mode of Inhibition Assay
Objective: To characterize the mode of GAT-1 inhibition by this compound (uncompetitive).
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human GAT-1.
-
Experimental Conditions: Set up multiple experimental groups with a fixed concentration of this compound and varying concentrations of [3H]GABA. Include a control group without this compound.
-
GABA Uptake: Measure the rate of [3H]GABA uptake for each condition as described in the GABA uptake assay protocol.
-
Data Analysis: Plot the GABA uptake rate against the GABA concentration. An uncompetitive inhibitor will decrease both Vmax and Km, with the ratio Vmax/Km remaining constant.
In Vivo Experimental Protocols
Rodent Models of Epilepsy
Objective: To evaluate the anti-seizure efficacy of this compound in established animal models.
Protocols:
-
Corneal Kindling Model (Mice):
-
Kindling Induction: Repeatedly apply a subconvulsive electrical stimulus to the cornea to induce kindled seizures.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Seizure Scoring: After drug administration, apply the electrical stimulus and score the seizure severity based on a standardized scale.
-
Data Analysis: Determine the 50% effective dose (ED50) for seizure protection.
-
-
6 Hz Psychomotor Seizure Model (Mice):
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Seizure Induction: Apply a 6 Hz electrical stimulus to the cornea.
-
Observation: Observe the mice for the presence or absence of a psychomotor seizure.
-
Data Analysis: Calculate the ED50 for preventing the seizure.
-
-
Amygdala Kindling Model (Rats):
-
Electrode Implantation: Surgically implant an electrode into the amygdala.
-
Kindling: Apply repeated electrical stimulation to the amygdala to induce kindled seizures.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Seizure Monitoring: Monitor seizure activity and afterdischarge duration.
-
Data Analysis: Evaluate the dose-dependent reduction in seizure severity and afterdischarge duration.
-
Accelerating Rotarod Test for Motor Coordination
Objective: To assess the potential for this compound to cause motor impairment.
Protocol:
-
Training: Train mice on the accelerating rotarod until they achieve a stable baseline performance.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Testing: Place the mice on the rotarod, which gradually increases in speed, and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups.
In Vivo Microdialysis for Extracellular GABA Measurement
Objective: To measure the effect of this compound on extracellular GABA concentrations in the brain.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the hippocampus of mice.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Drug Administration: Administer this compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neuronal Activation (Optional): Induce neuronal activation with a high-potassium solution to mimic seizure-like activity.
-
GABA Quantification: Measure the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the changes in extracellular GABA levels between the this compound-treated and vehicle-treated groups, both at baseline and under activated conditions.
Data Presentation
Table 1: In Vitro Characteristics of this compound
| Parameter | Species | Value | Reference |
| Binding Affinity (KD) | Rat | 553.4 nmol/L | [4] |
| Human | 709.9 nmol/L | [4] | |
| Maximum Binding (Bmax) | Rat | 3419 fmol/mg protein | [4] |
| Human | 2503 fmol/mg protein | [4] | |
| GABA Uptake Inhibition (IC50) | hGAT-1 | 1.1 µmol/L | [4] |
| hGAT-2 | >1000 µmol/L | [4] | |
| hGAT-3 | >1000 µmol/L | [4] | |
| hBGT-1 | 890 µmol/L | [4] |
Table 2: In Vivo Anti-Seizure Efficacy of this compound
| Animal Model | Species | ED50 (mg/kg) | Reference |
| Corneal Kindling | Mouse | 7.9 | [5] |
| 6 Hz Psychomotor Seizure | Mouse | 17 | [5] |
| Amygdala Kindling | Rat | Dose-dependent effect (10-50 mg/kg) | [5] |
| Fragile X Syndrome (Wild-running) | Mouse | 19.1 | [5] |
| Fragile X Syndrome (Tonic-clonic) | Mouse | 17.1 | [5] |
| Fragile X Syndrome (Respiratory arrest) | Mouse | 16.8 | [5] |
Table 3: In Vivo Effects of this compound in Dravet Syndrome Model Mice [5]
| Treatment Group | Effect on Myoclonic Jerk Initiation Temperature | Effect on Generalized Tonic-Clonic Seizure Initiation Temperature |
| This compound (10 mg/kg) | Significant elevation | No significant effect |
| This compound (20 mg/kg) | Significant elevation | Significant elevation |
Note: this compound did not affect motor coordination in mice at doses up to 200 mg/kg in the accelerating rotarod test.[5]
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
Troubleshooting & Optimization
troubleshooting low signal in [3H]E2730 binding assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the [3H]E2730 binding assay. The information is designed to help identify and resolve common issues leading to low signal or inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low signal (low Counts Per Minute - CPM) in my [3H]this compound binding assay. What are the potential causes?
Low CPM can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with the radioligand, receptor preparation, assay conditions, or the scintillation counting process itself. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.
Possible Causes for Low Signal:
-
Radioligand Integrity:
-
Degradation: The [3H]this compound may have degraded due to improper storage or handling. Tritiated ligands should typically be used within 3-6 months of the manufacture date.[1]
-
Low Specific Activity: Ensure the specific activity of the radioligand is high enough for your assay sensitivity (ideally > 20 Ci/mmol for tritiated ligands).[1]
-
-
Receptor Preparation and Abundance:
-
Low Receptor Expression: The tissue or cells used may have a low density of the target receptor (GAT1).
-
Protein Degradation: Improper preparation or storage of the synaptosomal membranes can lead to receptor degradation.
-
Inaccurate Protein Quantification: An overestimation of the protein concentration will lead to less receptor being added to the assay than intended.
-
-
Assay Conditions:
-
Suboptimal Incubation Time: The incubation time may be insufficient to reach binding equilibrium.
-
Incorrect Incubation Temperature: The binding affinity of ligands can be temperature-sensitive.
-
Incorrect Buffer Composition: The pH, ionic strength, or presence of necessary co-factors in the buffer can significantly impact binding.
-
-
Separation of Bound and Free Ligand:
-
Inefficient Filtration: The filter may not be adequately capturing the membrane-bound radioligand.
-
Excessive Washing: Over-washing the filters can cause dissociation of the bound radioligand.
-
-
Scintillation Counting:
-
Quenching: This is a common issue where substances in the sample interfere with the scintillation process, reducing the light output and thus the detected CPM.[2][3][4] This can be caused by the sample itself (color quenching) or chemicals in the sample (chemical quenching).[2]
-
Inappropriate Scintillation Cocktail: The cocktail used may not be compatible with the aqueous sample or the filter paper.[2]
-
Instrument Malfunction: The scintillation counter may not be functioning correctly.
-
Q2: My total binding is high, but my specific binding is very low. What should I do?
High total binding with low specific binding indicates a high level of non-specific binding (NSB). NSB is the binding of the radioligand to non-receptor components like the filters, lipids, or other proteins.[1]
Strategies to Reduce Non-Specific Binding:
-
Optimize Radioligand Concentration: Use a lower concentration of [3H]this compound, ideally at or below its Kd value.[1]
-
Blocking Agents: Including a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer can help to saturate non-specific sites.
-
Filter Pre-treatment: Soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Optimize Washing Steps: Increase the number or duration of washes to more effectively remove non-specifically bound radioligand. However, be mindful that excessive washing can also lead to dissociation of the specifically bound ligand.
-
Choice of Unlabeled Ligand for NSB Determination: Use a high concentration of a compound that has high affinity for the receptor to effectively displace all specific binding of the radioligand.[1] For the [3H]this compound assay, unlabeled this compound is used at a high concentration (e.g., 1 mM) to determine NSB.[5]
Q3: How can I be sure my assay has reached equilibrium?
To ensure your assay has reached equilibrium, you should perform a time-course experiment. This involves incubating the radioligand and receptor preparation for varying amounts of time and then measuring the specific binding at each time point. The point at which the specific binding plateaus is the optimal incubation time to reach equilibrium.
Experimental Protocols
[3H]this compound Saturation Binding Assay Protocol
This protocol is adapted from published studies on [3H]this compound binding in rat and human brain synaptosomal membranes.[5]
1. Synaptosomal Membrane Preparation:
-
Homogenize whole brain tissue (excluding cerebellum, brainstem, and olfactory bulb) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.
-
Wash the pellet by resuspension and centrifugation.
-
Resuspend the final pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
2. Binding Assay:
-
In assay tubes, combine the synaptosomal membrane preparation (e.g., 0.4 mg protein/tube) with increasing concentrations of [3H]this compound (e.g., 9.8–5000 nM).[5]
-
For the determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 mM) to a parallel set of tubes.[5]
-
Incubate the tubes for a predetermined time and temperature (e.g., 120 minutes at 4°C).[5]
3. Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add an appropriate scintillation cocktail.
-
Allow the vials to equilibrate in the dark.
-
Count the radioactivity in a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Analyze the saturation binding data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (binding affinity).
Quantitative Data Summary
| Parameter | Rat Brain Synaptosomal Membranes | Human Brain Synaptosomal Membranes | Reference |
| Bmax | 3419 fmol/mg protein | 2503 fmol/mg protein | [6] |
| Kd | 553.4 nmol/L | 709.9 nmol/L | [6] |
| Incubation Time | 120 minutes | 120 minutes | [5] |
| Incubation Temp. | 4°C | 4°C | [5] |
| Protein Conc. | 0.4 mg/tube | 0.4 mg/tube | [5] |
| NSB Definition | 1 mM unlabeled this compound | 1 mM unlabeled this compound | [5] |
Visual Guides
Troubleshooting Workflow for Low Signal
Caption: A step-by-step workflow for troubleshooting low signal in a [3H]this compound binding assay.
[3H]this compound Binding Assay Workflow
References
- 1. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. ehs.psu.edu [ehs.psu.edu]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
Technical Support Center: E2730 In Vivo Solubility and Formulation Guide
Welcome to the technical support center for E2730. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the formulation of this novel, selective uncompetitive GAT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][2][3][4][5] By inhibiting GAT1, this compound increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, particularly under conditions of high neuronal activity.[1] This selective action contributes to its anti-seizure effects with a wide margin between therapeutic efficacy and adverse effects like motor incoordination.[1][3]
Q2: What are the reported effective doses of this compound in preclinical models?
A2: The effective dose of this compound varies depending on the animal model and the specific seizure type being investigated. For instance, in a corneal kindling mouse model, the 50% effective dose (ED₅₀) was found to be 7.9 mg/kg.[1][2] In a 6 Hz psychomotor seizure model in mice, the ED₅₀ was 17 mg/kg.[2] It is crucial to determine the optimal dose for your specific experimental paradigm.
Q3: My this compound powder is not dissolving in simple aqueous solutions. What should I do?
A3: It is not uncommon for novel chemical entities to have limited aqueous solubility. If you are encountering solubility issues with this compound in aqueous vehicles like saline or phosphate-buffered saline (PBS), a systematic approach to formulation development is recommended. This involves screening a series of pharmaceutically acceptable excipients to find a suitable vehicle that can dissolve this compound at the desired concentration for your in vivo studies. The troubleshooting guide below provides a stepwise approach.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic workflow for researchers facing challenges with dissolving this compound for in vivo experiments.
Problem: this compound precipitates out of solution upon preparation or after administration.
Step 1: Initial Solubility Assessment
Begin by systematically testing the solubility of this compound in a range of common, well-tolerated vehicles for animal studies. This will help identify a promising formulation strategy.
Experimental Protocol: Solubility Screening
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Solubility Testing: Add small aliquots of the this compound stock solution to various aqueous and non-aqueous vehicles.
-
Observation: Visually inspect for precipitation immediately after addition and after a set period (e.g., 1 hour, 4 hours, 24 hours) at room temperature and at 4°C.
-
Quantification (Optional): If a promising vehicle is identified, you can determine the saturation solubility by adding an excess of this compound powder to the vehicle, shaking for 24-48 hours, and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 1: Recommended Initial Solvent Screening for this compound
| Vehicle Category | Examples | Suitability for Route of Administration |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS) | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) |
| Co-solvents | 5-10% DMSO in saline, 10-20% Ethanol in saline, Polyethylene Glycol 300/400 (PEG300/400), Propylene Glycol (PG) | IV, IP, SC, PO (use lowest effective concentration) |
| Surfactants | 1-5% Tween® 80 in saline, 1-5% Kolliphor® EL (Cremophor® EL) in saline | IV, IP, SC, PO (can cause hypersensitivity) |
| Cyclodextrins | 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline | IV, IP, SC, PO |
| Lipid-based | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | IP, SC, PO |
Step 2: Formulation Optimization
Based on the initial screening, you may need to optimize the formulation by combining different excipients.
-
Co-solvent Mixtures: If a single co-solvent is insufficient, a combination of co-solvents (e.g., DMSO and PEG400) may improve solubility. However, be mindful of potential toxicity with higher concentrations of organic solvents.
-
Surfactant and Co-solvent Combinations: Formulations containing a surfactant and a co-solvent can enhance solubility and stability. For example, a vehicle containing 5% DMSO, 5% Tween® 80, and 90% saline.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility. The physicochemical properties of this compound would need to be known to apply this strategy effectively.
Step 3: Particle Size Reduction
If a stable solution cannot be achieved, consider creating a suspension. Reducing the particle size of this compound can improve the dissolution rate and bioavailability of a suspension.[6]
-
Micronization: This process reduces the average particle diameter, increasing the surface area for dissolution.
-
Nanosuspensions: Creating a nanosuspension can further enhance the dissolution rate and absorption. This typically requires specialized equipment.
Step 4: Consider Alternative Delivery Systems
For challenging compounds, more advanced delivery systems may be necessary.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral bioavailability of lipophilic compounds.[6][7]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can enhance its solubility and dissolution rate.
Quantitative Data Summary
Table 2: In Vivo Efficacy and Tolerability of this compound in Mice
| Parameter | Value | Animal Model | Reference |
| ED₅₀ (50% Effective Dose) | 7.9 mg/kg | Corneal Kindling | [1][2] |
| 17 mg/kg | 6 Hz Psychomotor Seizure | [2] | |
| 19.1 mg/kg (wild-running) | Fragile X Syndrome | [2] | |
| 17.1 mg/kg (tonic-clonic seizure) | Fragile X Syndrome | [2] | |
| 16.8 mg/kg (respiratory arrest) | Fragile X Syndrome | [2] | |
| TD₅₀ (50% Toxic Dose) | 350 mg/kg | Accelerating Rotarod Test | [2] |
| Protective Index (TD₅₀/ED₅₀) | 44.3 | Corneal Kindling vs. Rotarod | [1] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the synaptic cleft.
Experimental Workflow for this compound Formulation
Caption: Systematic workflow for developing an in vivo formulation for this compound.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in E2730 Animal Seizure Models
Welcome to the technical support center for the use of E2730 in preclinical animal seizure models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common sources of variability encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective, and uncompetitive inhibitor of the GABA transporter 1 (GAT1).[1][2][3][4][5] Its mechanism is activity-dependent, meaning it more potently inhibits GAT1-mediated GABA uptake when ambient GABA levels are high, such as during periods of increased synaptic activity like a seizure.[1][3][4] This leads to an increase in extracellular GABA concentration in hyperactivated conditions but not under basal levels, contributing to its wide therapeutic margin between anti-seizure efficacy and motor side effects.[1][3][4]
Q2: In which animal models has this compound been shown to be effective?
This compound has demonstrated anti-seizure effects in a variety of animal models, including:
-
Kainic Acid-Induced Seizure Model (rats)[6]
Troubleshooting Guides
Corneal Kindling Model
Q: We are observing high mortality rates in our corneally kindled mice. What could be the cause?
A: High mortality can be a challenge in the corneal kindling model.[7] Several factors could contribute to this:
-
Stimulation Parameters: Ensure that the stimulation current and duration are appropriate for the mouse strain being used. For example, C57BL/6 mice are typically kindled with a 1.5 mA, 60 Hz, 3-second stimulation, while CF-1 mice may require a higher current of 3 mA.[8]
-
Animal Handling: Proper handling and post-stimulation observation are crucial. Ensure animals have adequate recovery space and are not housed in overly crowded conditions.
-
Health Status: The general health of the animals can impact their tolerance to the kindling procedure. Ensure that the animals are free from any underlying health issues.
Q: The persistence of the fully kindled state in our mice is inconsistent. Why might this be happening?
A: The stability of the kindled state can be variable.[7]
-
Kindling Criterion: Ensure that a strict criterion for a "fully kindled" state is used, such as five consecutive Stage 5 seizures.[8]
-
Inter-stimulation Interval: The time between stimulations during the kindling phase and the rest period before drug testing can influence the stability of the kindled state. A washout period of at least 3-4 days between drug tests is recommended.[8]
-
Strain Differences: Different mouse strains may exhibit varying stability of the kindled state.
Hz Psychomotor Seizure Model
Q: We are seeing significant variability in the seizure thresholds and response to this compound in our 6 Hz model. What are the potential sources of this variability?
A: The 6 Hz model is known to be sensitive to several experimental parameters:
-
Mouse Strain: Genetic background strongly influences seizure thresholds and drug responses. For instance, CF-1 mice have a lower seizure threshold compared to NMRI and C57Bl/6J mice. Furthermore, the response to anticonvulsants can differ significantly between these strains.[5]
-
Stimulation Intensity: The stimulus current (e.g., 22 mA, 32 mA, or 44 mA) is a critical factor. Higher stimulus intensities can induce more severe, therapy-resistant seizures.[9] The efficacy of this compound may vary depending on the intensity used.
-
Stimulation Equipment: Different electrical stimulators can produce varied results, so consistency in equipment is important.[5]
Amygdala Kindling Model
Q: Our lab is struggling with the reproducibility of the amygdala kindling model. What are some key factors to control?
A: The amygdala kindling model is complex and requires careful standardization.
-
Electrode Implantation: The precise anatomical location of the stimulating electrode within the amygdala is critical. Histological verification of the electrode placement post-experiment is recommended.
-
Stimulation Protocol: There are two common methods for stimulation: constant current and threshold stimulation. The choice of protocol can influence the anti-seizure effects observed with test compounds.[10]
-
Kindling Rate: Rapid kindling protocols (multiple stimulations per day) can accelerate the development of a fully kindled state but may also influence the development of behavioral comorbidities.[11]
Kainic Acid (KA) Model
Q: We are observing high variability in seizure phenotype and mortality in our KA-induced seizure model. How can we improve consistency?
A: The KA model is highly sensitive to the rat strain and the protocol used for inducing status epilepticus (SE).
-
Rat Strain: Wistar and Sprague-Dawley rats can exhibit different seizure phenotypes, latency to spontaneous recurrent seizures, and degrees of neurodegeneration in response to KA.[1][2][6]
-
KA Administration: The route of administration (e.g., systemic, intrahippocampal) and the dosing regimen (e.g., single high dose vs. repeated low doses) will significantly impact the severity of SE and subsequent pathology.[3] A modified, milder injection protocol may reduce mortality compared to more aggressive protocols like the Hellier protocol.[1][2]
Genetic Models (Dravet and Fragile X Syndromes)
Q: We are working with the Scn1a+/- mouse model of Dravet syndrome and are concerned about the high rate of premature death (SUDEP). How can this be managed?
A: SUDEP is a significant issue in Scn1a+/- mouse colonies.
-
Colony Management: Breeding from mice that have survived to adulthood may introduce a selection bias for epigenetic or genetic modifiers that could influence experimental outcomes.[12] The use of conditional knockout models, where the gene is deleted at a specific time point, can help to mitigate this issue.[12]
-
Close Monitoring: Careful monitoring of the animals, especially during the age of peak seizure onset and susceptibility to thermally-induced seizures, is crucial.
Q: In our Fragile X (Fmr1 knockout) mouse model, we are unsure if the observed abnormal behaviors are seizures. How can we confirm this?
A: While Fmr1 knockout mice are a model for Fragile X syndrome, not all will exhibit spontaneous seizures.
-
EEG Monitoring: The use of electroencephalography (EEG) is the gold standard for confirming seizure activity. However, it's important to note that some mice with FXS may show EEG abnormalities without clinical seizures.[13][14]
-
Behavioral Scoring: Careful behavioral observation and scoring using a standardized scale can help to identify seizure-like events. However, this should ideally be correlated with EEG data for confirmation.
Quantitative Data Summary
Table 1: Efficacy of this compound in Various Animal Seizure Models
| Animal Model | Species | Efficacy Measure | This compound Dose/Result | Reference |
| Corneal Kindling | Mouse | ED50 | 7.9 mg/kg | [1][4] |
| 6 Hz Psychomotor Seizure | Mouse | ED50 | 17 mg/kg (44 mA) | [1][4] |
| Amygdala Kindling | Rat | Increased After-Discharge Threshold (ADT) | Significant increase at 10, 20, and 50 mg/kg | [1] |
| Fragile X Syndrome (Audiogenic Seizures) | Mouse | ED50 (Tonic-Clonic Seizure) | 17.1 mg/kg | [4] |
| Dravet Syndrome (Hyperthermia-induced Seizures) | Mouse | Increased Seizure Threshold Temperature | Significant effect at 20 mg/kg | [4] |
| Kainic Acid (Chronic MTLE) | Rat | Seizure Suppression | 65% of rats seizure-free at 100 mg/kg/day | [6] |
Table 2: Pharmacokinetic and Safety Data for this compound
| Parameter | Species | Value | Reference |
| TD50 (Accelerating Rotarod) | Mouse | 350 mg/kg | [1][4] |
| Protective Index (TD50/ED50 in Corneal Kindling) | Mouse | 44.3 | [1] |
Experimental Protocols
Protocol 1: 6 Hz Psychomotor Seizure Model in Mice
-
Animals: Male ddY mice (5 weeks old).[1]
-
Drug Administration: Administer this compound (5-50 mg/kg) or vehicle orally 1 hour before electrostimulation.[1]
-
Stimulation: Apply a 6 Hz electrical stimulus (44 mA, 0.2 millisecond rectangular pulse width, 3-second duration) via corneal electrodes.[1]
-
Observation: Observe the mice for the presence or absence of seizures for 30 seconds following stimulation. Seizures are characterized by locomotor agitation, stunned posture with rearing, forelimb clonus, and twitching of the vibrissae.[1]
-
Endpoint: Determine the number of animals protected from seizures in each group. Calculate the ED50 using probit analysis.[1]
Protocol 2: Amygdala Kindling Model in Rats
-
Surgery: Implant a bipolar electrode into the basolateral amygdala of adult male rats under anesthesia.
-
Kindling Development: After a recovery period, stimulate the amygdala twice daily with a constant current (e.g., 400 µA, 60 Hz, 1-second duration) until a stable, fully kindled state (e.g., consistent Racine stage 5 seizures) is achieved.
-
After-Discharge Threshold (ADT) Determination: Before drug administration, determine the pre-drug ADT, which is the minimum current intensity required to elicit an after-discharge of at least 3 seconds.
-
Drug Administration: Administer this compound (10, 20, or 50 mg/kg) or vehicle.
-
Post-Drug ADT Determination: At the time of peak drug effect, redetermine the ADT.
-
Endpoint: Calculate the percentage change in ADT from pre-drug to post-drug administration. An increase in ADT indicates an anti-seizure effect.[1]
Visualizations
Caption: General experimental workflow for testing this compound in animal seizure models.
Caption: Mechanism of action of this compound at the GABAergic synapse.
References
- 1. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 4. diva-portal.org [diva-portal.org]
- 5. genetic-background-of-mice-strongly-influences-treatment-resistance-in-the-6-hz-seizure-model - Ask this paper | Bohrium [bohrium.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Corneal kindling in mice: behavioral and pharmacological differences to conventional kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corneal Kindling Seizure Test (mouse) [panache.ninds.nih.gov]
- 9. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 11. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A More Efficient Conditional Mouse Model of Dravet Syndrome: Implications for Epigenetic Selection and Sex-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fragilex.org [fragilex.org]
- 14. dam.upmc.com [dam.upmc.com]
Technical Support Center: GABA Uptake Assays with GAT1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting gamma-aminobutyric acid (GABA) uptake assays with GABA transporter 1 (GAT1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents and equipment for a successful GABA uptake assay?
A1: A successful GABA uptake assay typically requires the following:
-
Cell line or synaptosomes: A cell line stably expressing GAT1 (e.g., HEK293-GAT1) or synaptosomal preparations are commonly used.[1][2] The choice of cell line can be an important consideration as K(m) values for GABA uptake may vary between cell lines.[3]
-
Radiolabeled GABA: Tritiated GABA ([³H]GABA) is frequently used to measure uptake.[2][4]
-
GAT1 Inhibitors: Specific GAT1 inhibitors of interest (e.g., Tiagabine, SKF-89976A, NNC-711).[5][6]
-
Assay Buffer: A buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) is necessary.
-
Scintillation Counter: To quantify the radiolabeled GABA taken up by the cells.
-
Microplate Scintillation Counter or Filter-based system: For high-throughput assays, microplates with scintillant embedded in the wells or a filtration apparatus with glass fiber filters are used to separate cells from the assay medium.[2][3]
Q2: How does a GAT1 inhibitor work in a GABA uptake assay?
A2: GAT1 is a transporter protein that removes GABA from the synaptic cleft back into neurons and glial cells, a process essential for terminating GABA's inhibitory signal.[7] GAT1 inhibitors are compounds that bind to the GAT1 protein and block its ability to transport GABA.[7] This inhibition leads to an increase in the extracellular concentration of GABA. In a GABA uptake assay, the effectiveness of a GAT1 inhibitor is measured by its ability to reduce the amount of radiolabeled GABA taken up by cells expressing GAT1.
Q3: What is the difference between competitive, non-competitive, and mixed-type inhibition in the context of GAT1 inhibitors?
A3:
-
Competitive inhibition: The inhibitor binds to the same site as the substrate (GABA), directly competing for binding. The inhibitory effect can be overcome by increasing the substrate concentration.
-
Non-competitive inhibition: The inhibitor binds to a different site on the transporter (an allosteric site), changing the transporter's conformation and reducing its activity regardless of the substrate concentration.
-
Mixed-type inhibition: The inhibitor can bind to both the free transporter and the substrate-bound transporter, affecting both the binding of the substrate and the maximal transport rate. Tiagabine, a well-known GAT1 inhibitor, has been described as a mixed-type inhibitor.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Inefficient washing to remove extracellular [³H]GABA.[10] 2. Non-specific binding of [³H]GABA to the plate or filter. 3. Cell lysis leading to the release of intracellular [³H]GABA. | 1. Optimize the number and volume of wash steps with ice-cold buffer.[10] 2. Pre-treat plates or filters with a blocking agent (e.g., bovine serum albumin). 3. Handle cells gently and ensure the assay buffer is isotonic. |
| Low Signal-to-Noise Ratio | 1. Low GAT1 expression in the chosen cell line. 2. Suboptimal assay conditions (e.g., temperature, incubation time, substrate concentration).[11][12] 3. Degradation of [³H]GABA. | 1. Verify GAT1 expression levels via Western blot or qPCR. Consider using a cell line with higher GAT1 expression.[1] 2. Optimize assay parameters. Perform time-course and substrate concentration-response experiments.[13] 3. Use fresh, high-quality [³H]GABA and store it properly. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors, especially with small volumes of inhibitors or [³H]GABA. 3. Temperature fluctuations across the assay plate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Calibrate pipettes regularly and use low-retention tips. 3. Use a water bath or incubator to maintain a consistent temperature during the assay. |
| Inhibitor Shows No Effect or Low Potency | 1. Incorrect inhibitor concentration or degradation. 2. Inhibitor precipitation in the assay buffer. 3. The chosen GAT1 isoform is not sensitive to the inhibitor.[6] | 1. Verify the inhibitor's concentration and prepare fresh stock solutions. 2. Check the inhibitor's solubility in the assay buffer. Consider using a small amount of DMSO, ensuring the final concentration does not affect cell viability. 3. Ensure the inhibitor is selective for the GAT1 isoform expressed in your system.[6] |
| Poor Cell Health/Viability | 1. Toxicity of the inhibitor or solvent (e.g., DMSO). 2. Prolonged incubation times. 3. Suboptimal cell culture conditions. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the inhibitor and solvent at the concentrations used in the assay. 2. Reduce the incubation time to the minimum required to obtain a robust signal. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation: GAT1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common GAT1 inhibitors. These values can vary depending on the experimental conditions and the biological system used.
| Inhibitor | IC50 (µM) for GAT1 | Notes |
| Tiagabine | 0.07 (human)[5], 0.64 (rat)[14] | A potent and selective GAT1 inhibitor, widely used as an anticonvulsant.[6] |
| SKF-89976A | 0.13 (human)[15] | A potent and selective GAT1 inhibitor. |
| NNC-711 | 0.04 (human)[5] | A highly potent and selective GAT1 inhibitor.[15] |
| CI-966 | 0.26 (human)[15] | A selective GAT1 inhibitor. |
| NO-711 | IC50 of 42 nM for depression of spontaneous multiunit firing rate.[16] | A GAT-1 specific antagonist.[16] |
Experimental Protocols
[³H]GABA Uptake Assay in GAT1-Expressing Cells
This protocol provides a general framework for a radiolabeled GABA uptake assay. Optimization of incubation times, cell density, and substrate/inhibitor concentrations is recommended for specific experimental conditions.
Materials:
-
HEK293 cells stably expressing GAT1[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS)
-
[³H]GABA
-
Unlabeled GABA
-
GAT1 inhibitor stock solutions
-
Ice-cold wash buffer (e.g., HBSS)
-
Lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Cell Seeding: Seed GAT1-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Assay Solutions: Prepare serial dilutions of the GAT1 inhibitor and a solution of [³H]GABA mixed with unlabeled GABA to achieve the desired final concentration.
-
Pre-incubation with Inhibitor:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the desired concentrations of the GAT1 inhibitor (or vehicle control) to the respective wells and pre-incubate for 10-20 minutes at 37°C.[2]
-
-
Initiation of GABA Uptake:
-
Initiate the uptake by adding the [³H]GABA/GABA solution to each well.
-
Incubate for a predetermined time (e.g., 1-20 minutes) at 37°C.[13] The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer.[10]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Visualizations
Caption: Experimental workflow for a [³H]GABA uptake assay with GAT1 inhibitors.
Caption: Mechanism of GAT1 inhibition, preventing GABA uptake into the cell.
Caption: Decision tree for troubleshooting common issues in GABA uptake assays.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of GABA concentration measured noninvasively in the human posterior cingulate cortex with 7 T ultra-short-TE MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (ISMRM 2018) Scan Duration, Signal-To-Noise Ratio and Sample Size Considerations in GABA-Edited MRS Studies [archive.ismrm.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. GABA Transporter (GAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Microdialysis for E2730
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize in vivo microdialysis probe recovery, with a specific focus on the novel GAT-1 inhibitor, E2730.
Frequently Asked Questions (FAQs)
Q1: What is in vivo microdialysis and why is it used for this compound studies?
A: In vivo microdialysis is a sampling technique used to measure the concentrations of unbound molecules in the extracellular fluid of living tissues.[1][2][3] A small, semi-permeable probe is implanted into the target tissue, and a physiological solution (perfusate) is slowly pumped through it.[1][2] Molecules in the extracellular space diffuse across the probe's membrane into the perfusate, which is then collected for analysis.[1] This technique is particularly valuable in preclinical studies of this compound, a selective uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), as it allows for the monitoring of extracellular GABA concentrations in specific brain regions, such as the hippocampus, under various conditions.[4][5][6]
Q2: What is "probe recovery" and why is it crucial for accurate measurements?
A: Probe recovery, or relative recovery, is the ratio of the analyte concentration in the collected dialysate to the actual concentration in the extracellular fluid, typically expressed as a percentage.[7][8] Since complete equilibrium is not reached during the continuous perfusion, the concentration in the dialysate is lower than the true tissue concentration.[7] Knowing and optimizing the recovery is essential for accurately estimating the absolute extracellular concentrations of substances like GABA in response to this compound administration.[8][9]
Q3: What are the key factors that influence microdialysis probe recovery?
A: Several factors can significantly impact probe recovery. These include:
-
Flow Rate of the Perfusion Fluid: Slower flow rates generally lead to higher relative recovery because there is more time for diffusion to occur.[1][7][10]
-
Probe Membrane Properties: A longer membrane provides a larger surface area for diffusion, which can improve recovery.[1][7] The membrane's molecular weight cut-off (MWCO) must be appropriate for the analyte of interest.[1]
-
Characteristics of the Analyte: The diffusion rate of a molecule is inversely proportional to its size.[1] Hydrophobicity can also play a role.[1]
-
Temperature and pH of the Perfusion Fluid: These should be optimized to maintain the stability and diffusion characteristics of the analyte.[10]
-
Tissue Characteristics: The tortuosity of the extracellular space and the presence of metabolic processes can affect analyte diffusion and, consequently, recovery.[11]
Q4: How can I determine the in vivo recovery of my microdialysis probe?
A: Several methods can be used to estimate in vivo probe recovery:
-
No-Net-Flux (Zero-Flow) Method: This technique involves perfusing the probe with several different known concentrations of the analyte.[9] By plotting the difference between the perfusate and dialysate concentrations against the perfusate concentration, the point of "no net flux" (where the line crosses the x-axis) represents the estimated extracellular concentration.[9][12]
-
Retrodialysis (Delivery) Method: A known concentration of the analyte is added to the perfusate, and the rate of its loss from the probe into the tissue is measured.[13][14] This loss is assumed to be proportional to the recovery of the endogenous substance.[14]
-
In Vitro Calibration: While simpler to perform, using in vitro recovery data to estimate in vivo concentrations can be imprecise because diffusion in a solution differs significantly from diffusion in tissue.[8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No Analyte Recovery | Clogged or damaged probe membrane. | Inspect the probe for any visible damage. Ensure proper flushing of the probe with perfusate before implantation to remove any residual substances like glycerol.[15] |
| Air bubbles in the tubing or probe. | Carefully check for and remove any air bubbles in the syringe, tubing, and probe before and during the experiment.[15] A higher initial flow rate can sometimes dislodge bubbles.[15] | |
| Incorrect perfusion fluid composition. | The perfusion fluid should mimic the ionic composition of the extracellular fluid (e.g., artificial cerebrospinal fluid - aCSF) to minimize osmotic effects.[1] | |
| Suboptimal flow rate. | For small molecules like GABA, a lower flow rate (e.g., 0.5-2.0 µL/min) generally increases recovery.[13] However, this needs to be balanced with the required temporal resolution.[16] | |
| High Variability in Recovery | Inconsistent flow rate. | Use a high-precision infusion pump and ensure there are no leaks in the system.[10] |
| Post-surgical tissue trauma. | Allow for an adequate equilibration period (at least 1-2 hours) after probe insertion to allow the tissue to recover from the initial trauma.[13][17] | |
| Probe fouling over time. | Protein accumulation on the membrane can block pores during long experiments.[10] Consider using probes for a limited duration or performing post-experiment recovery checks.[10] | |
| Unexpected Analyte Concentrations | Bioanalytical issues. | Ensure the analytical method (e.g., HPLC) is validated for the specific analyte and the low concentrations expected in dialysates.[18][19] Use an internal standard in the collection vials.[20] |
| Drug administration timing. | Carefully time the collection of baseline samples before administering this compound to establish a stable baseline.[20] |
Experimental Protocols
Protocol 1: In Vitro Probe Recovery Assessment
This protocol is designed to determine the extraction efficiency of the microdialysis probe before in vivo implantation.
-
Preparation:
-
Prepare a standard solution of the analyte (e.g., GABA) at a known concentration in a buffer that mimics the extracellular fluid.
-
Flush the microdialysis probe with perfusate to remove any preservatives like glycerol.[15]
-
Set up the microdialysis system with a high-precision pump.
-
-
Procedure:
-
Immerse the probe's membrane in the standard solution, which is maintained at a physiological temperature.
-
Perfuse the probe with analyte-free perfusate at a constant flow rate (e.g., 1.0 µL/min).[20]
-
Collect several dialysate samples at regular intervals.
-
Vary the flow rate (e.g., 0.5, 1.0, and 2.0 µL/min) and collect samples at each rate to determine its effect on recovery.[16]
-
-
Analysis:
-
Analyze the concentration of the analyte in the dialysate samples using a validated analytical method (e.g., HPLC).
-
Calculate the in vitro recovery using the following formula: Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100[16]
-
Protocol 2: In Vivo Microdialysis for this compound in the Mouse Hippocampus
This protocol outlines the key steps for conducting an in vivo microdialysis experiment to assess the effect of this compound on extracellular GABA levels.
-
Surgical Preparation:
-
Anesthetize the animal and surgically implant a guide cannula targeting the hippocampus.
-
Allow the animal to recover for a sufficient period (e.g., 7 days) post-surgery.[21]
-
-
Probe Insertion and Equilibration:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to the infusion pump and begin perfusing with aCSF.
-
Allow for a stabilization period of at least 1-2 hours before collecting baseline samples.[13]
-
-
Sample Collection:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[20][21]
-
Administer this compound at the desired doses (e.g., 10, 30, and 100 mg/kg).[4]
-
Continue collecting dialysate samples for the duration of the experiment.
-
Samples should be collected in vials kept on ice and can contain a small amount of acid to prevent degradation of neurotransmitters.[20][21]
-
-
Post-Experiment Procedures:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.[21]
-
Analyze the dialysate samples for GABA concentration.
-
Data Presentation
Table 1: Factors Influencing Microdialysis Probe Recovery
| Factor | Effect on Recovery | Typical Range/Consideration |
| Flow Rate | Inverse relationship (lower flow rate = higher recovery) | 0.5 - 2.0 µL/min |
| Membrane Length | Direct relationship (longer membrane = higher recovery) | 1 - 4 mm (dependent on target brain region) |
| Membrane MWCO | Should be significantly larger than the analyte's molecular weight | e.g., 20,000 Da for small molecules |
| Temperature | Higher temperature can increase diffusion rate | Maintain at physiological temperature |
| Analyte Molecular Weight | Inverse relationship (smaller molecules have higher recovery) | GABA is a small molecule, favoring good recovery |
Visualizations
Caption: Workflow for this compound in vivo microdialysis.
Caption: this compound inhibits GABA reuptake at the synapse.
References
- 1. amuzainc.com [amuzainc.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 5. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAQ - Technical Resources [microdialysis.com]
- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis update: optimizing the advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors that influence microdialysis recovery. Comparison of experimental and theoretical microdialysis recoveries in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. basinc.com [basinc.com]
- 16. basinc.com [basinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. uva.theopenscholar.com [uva.theopenscholar.com]
- 21. In vivo microdialysis [bio-protocol.org]
Technical Support Center: Radiolabeled GABA Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing radiolabeled GABA uptake assays. The information is tailored for scientists and professionals in drug development engaged in studying GABA transporter (GAT) function.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a radiolabeled GABA uptake assay?
A radiolabeled GABA uptake assay measures the rate at which GABA transporters (GATs) internalize gamma-aminobutyric acid (GABA) into cells. This is achieved by incubating cells or tissues with GABA that has been labeled with a radioactive isotope, typically tritium ([³H]). The amount of radioactivity accumulated inside the cells is then quantified and is directly proportional to the transporter activity. This technique is fundamental for studying the kinetics of GABA transport and for screening potential inhibitors.[1]
Q2: Which GABA transporter subtypes are primarily studied in these assays?
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. GAT1 is the predominant neuronal isoform, while GAT3 is mainly found in astrocytes.[2] GAT1 is a major target for antiepileptic drugs.[3] The choice of cell line or tissue preparation will determine which transporter subtypes are being assayed.
Q3: What are some common radiolabels used for GABA in these assays?
The most commonly used radiolabel for GABA is Tritium ([³H]), resulting in [³H]GABA.[1][3][4] It is a beta-emitter with a long half-life, making it suitable for these types of assays.
Q4: How is non-specific uptake or binding accounted for in the assay?
Non-specific uptake or binding is determined by running parallel experiments in the presence of a high concentration of a known, potent GAT inhibitor, such as tiagabine or NO-711.[1] This "blank" or "non-specific" value is then subtracted from the total uptake measured in the absence of the inhibitor to determine the specific uptake mediated by the GABA transporters.
Troubleshooting Guide
This section addresses common issues encountered during radiolabeled GABA uptake assays in a question-and-answer format.
High Background/Non-Specific Binding
Q: My non-specific binding is very high, close to my total uptake values. What could be the cause?
A: High non-specific binding can obscure the specific uptake signal. Several factors can contribute to this:
-
Inadequate Washing: Insufficient washing of the cells or tissue after incubation with radiolabeled GABA can leave behind residual radioactivity that is not internalized. Ensure you are following a stringent washing protocol with ice-cold buffer to halt the transport process and remove extracellular radiolabel.
-
Issues with Inhibitor: The inhibitor used to define non-specific binding may not be at a saturating concentration or may have lost its potency. Prepare fresh inhibitor solutions and consider increasing the concentration.
-
Cell Viability: Low cell viability can lead to leaky membranes and increased passive diffusion of the radiolabel. Always check cell viability before starting the assay.
-
Binding to Plasticware: The radiolabeled compound may be sticking to the assay plates or tubes. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help.
Low Signal/Specific Uptake
Q: I am observing very low counts for my specific GABA uptake. What are the potential reasons?
A: A weak signal can be due to several experimental factors:
-
Low Transporter Expression: The cell line or tissue preparation you are using may have low expression levels of the GABA transporters. If using a transfected cell line, verify the expression of the transporter.
-
Sub-optimal Assay Conditions: Factors such as incubation time, temperature, and buffer composition (especially Na+ and Cl- concentrations, which are crucial for GAT function) can significantly impact uptake.[2] Optimize these parameters for your specific experimental setup.
-
Incorrect pH: The pH of the assay buffer should be physiological (around 7.4) for optimal transporter function.
-
Degradation of Radiolabeled GABA: Ensure the radiolabeled GABA has not degraded. Store it according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
-
Cell Health: As mentioned, poor cell health will negatively impact active transport processes. Ensure cells are healthy and not overgrown.
Inhibitor-Related Issues
Q: The IC₅₀ value for my test compound is much higher than expected. What could be wrong?
A: Discrepancies in inhibitor potency can arise from several sources:
-
Compound Stability: The test compound may be unstable in the assay buffer or may have degraded during storage.
-
Binding to Assay Components: The compound might be binding to proteins in the serum (if used) or to the plasticware, reducing its effective concentration.
-
Incorrectly Prepared Solutions: Double-check all calculations and dilutions for your compound stock and working solutions.
-
Competition with Endogenous GABA: If the tissue preparation has high levels of endogenous GABA, it can compete with the radiolabeled GABA and affect the apparent potency of the inhibitor.[4]
Cell Viability Problems
Q: My cells are detaching from the plate during the assay. How can I prevent this?
A: Cell detachment can lead to inconsistent and unreliable results.
-
Gentle Handling: Be gentle during the washing steps to avoid dislodging the cells.
-
Plate Coating: Using plates coated with an extracellular matrix component like poly-D-lysine can improve cell adherence.
-
Toxicity of Compounds: The test compound or even the vehicle (e.g., DMSO) at high concentrations could be toxic to the cells. Run a vehicle control and assess the toxicity of your compound at the concentrations used. Some studies have noted that elevated GABA levels can induce cell death under certain conditions.[5]
Experimental Protocols
General Protocol for Radiolabeled GABA Uptake Assay in Cultured Cells
-
Cell Plating: Plate cells (e.g., HEK293 cells stably expressing a GAT subtype or primary neuronal cultures) in a suitable multi-well plate and grow to confluence.
-
Preparation of Assay Buffer: Prepare a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) containing appropriate concentrations of NaCl and other salts. The buffer should be at pH 7.4.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with the assay buffer. Pre-incubate the cells with the assay buffer (or with buffer containing the test compound/inhibitor) for 10-20 minutes at the desired temperature (e.g., 37°C).
-
Initiation of Uptake: Start the uptake reaction by adding the assay buffer containing a known concentration of [³H]GABA and any test compounds. For determining non-specific uptake, a separate set of wells will contain a saturating concentration of a GAT inhibitor (e.g., 10 µM tiagabine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at the assay temperature. This incubation time should be within the linear range of uptake.[6]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (counts from inhibitor-treated wells) from the total uptake to obtain the specific uptake. For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value.
Data Presentation
Table 1: Michaelis-Menten Constants (Kₘ) for GABA Uptake by GAT1
| Cell Type/Preparation | Kₘ (µM) | Reference |
| HEK293S cells expressing GAT1 | 11 | [1] |
| L300F mutant GAT1 | 20.9 | [1] |
Table 2: Inhibition Constants (IC₅₀) for Common GAT1 Inhibitors
| Inhibitor | IC₅₀ (µM) | Cell Type/Preparation | Reference |
| Tiagabine | 0.39 | HEK293S cells expressing GAT1 | [3] |
| NO-711 | 1.0 | HEK293S cells expressing GAT1 | [1] |
| SKF89976a | 7.0 | HEK293S cells expressing GAT1 | [1] |
| Nipecotic Acid | 14 | HEK293S cells expressing GAT1 | [1] |
Visualizations
References
- 1. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defects in GABA metabolism affect selective autophagy pathways and are alleviated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving reproducibility of E2730 preclinical results
This technical support center provides guidance for researchers working with the novel GAT1 inhibitor, E2730. Our goal is to enhance the reproducibility of preclinical findings by offering detailed experimental protocols, troubleshooting advice, and centralized data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the investigation of this compound.
Q1: My in vitro GAT1 inhibition assay with this compound shows inconsistent IC50 values. What could be the cause?
A1: Inconsistent IC50 values for this compound in GAT1 inhibition assays can stem from several factors, given its uncompetitive mechanism of action. Here are key aspects to consider:
-
GABA Concentration: The inhibitory effect of this compound is directly dependent on the concentration of GABA in your assay.[1][2][3] Unlike competitive inhibitors, this compound's potency increases with higher levels of ambient GABA. Ensure that the GABA concentration is consistent across all experiments and control wells. We recommend performing a GABA concentration-response curve to characterize the optimal concentration for your specific cell system.
-
Cell Line and Expression Levels: The level of GAT1 expression in your chosen cell line (e.g., HEK293) can significantly impact the results.[1][2] Inconsistent expression levels between passages or different cell batches can lead to variability. Regularly verify GAT1 expression levels via qPCR or Western blot.
-
Assay Buffer Composition: The ionic composition of your assay buffer is critical for transporter function. Ensure that the concentrations of Na+ and Cl-, which are co-transported with GABA, are physiological and consistent.
-
Incubation Times: Pre-incubation and incubation times with this compound and radiolabeled GABA should be optimized and strictly adhered to for all experiments.
Q2: I am not observing the reported anti-seizure effects of this compound in my animal model. What should I check?
A2: A lack of efficacy in in vivo models can be due to several experimental variables. Consider the following:
-
Animal Model Selection: this compound has shown efficacy in specific epilepsy models, including corneal kindling, 6 Hz psychomotor seizure, and amygdala kindling models.[1][2][4] Ensure the model you are using is appropriate and has been validated in your laboratory.
-
Route of Administration and Formulation: this compound is orally available.[5] However, the vehicle used for formulation can impact its solubility and absorption. Verify the recommended vehicle and ensure complete solubilization of the compound before administration. For continuous administration, subcutaneous osmotic pumps have also been used.[6]
-
Dose and Pharmacokinetics: The reported effective doses (ED50) vary depending on the model (see tables below).[2][4] It is crucial to perform a dose-response study in your specific model. Additionally, consider performing pharmacokinetic studies to ensure that the plasma and brain concentrations of this compound are reaching therapeutic levels.
-
Seizure Induction and Scoring: The method of seizure induction and the criteria for scoring seizure severity must be consistent and standardized. Ensure that personnel are properly trained and blinded to the treatment groups to minimize bias.
Q3: How does the "uncompetitive" inhibition of this compound differ from other GAT1 inhibitors like tiagabine?
A3: The uncompetitive inhibition of this compound is a key characteristic that distinguishes it from non-competitive inhibitors like tiagabine.[2][3][4]
-
This compound (Uncompetitive): this compound binds to the GAT1 transporter only after GABA has bound to it. This means its inhibitory effect is more pronounced when there are higher levels of synaptic GABA, such as during neuronal hyperactivity or seizures.[1][2] In basal conditions with low GABA levels, this compound has a minimal effect.[1][4]
-
Tiagabine (Non-competitive): Tiagabine can bind to GAT1 regardless of whether GABA is bound. Its inhibitory potency is not dependent on the ambient GABA concentration.[2][3] This can lead to an increase in extracellular GABA even under normal physiological conditions, which may contribute to off-target effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Bmax | Rat | Brain Synaptosomal Membranes | 3419 fmol/mg protein | [3] |
| KD | Rat | Brain Synaptosomal Membranes | 553.4 nmol/L | [3] |
| Bmax | Human | Brain Synaptosomal Membranes | 2503 fmol/mg protein | [3] |
| KD | Human | Brain Synaptosomal Membranes | 709.9 nmol/L | [3] |
| IC50 (hGAT1) | HEK293 | - | 1.1 µmol/L | [3] |
| IC50 (hGAT2) | HEK293 | - | >1000 µmol/L | [3] |
| IC50 (hGAT3) | HEK293 | - | >1000 µmol/L | [3] |
| IC50 (hBGT-1) | HEK293 | - | 890 µmol/L | [3] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Rodent Models
| Animal Model | Species | Endpoint | ED50 / Effective Dose | TD50 (Motor Incoordination) | Protective Index (TD50/ED50) | Reference |
| Corneal Kindling | Mouse | Anti-seizure effect | 7.9 mg/kg | 350 mg/kg | 44.3 | [2][4] |
| 6 Hz Psychomotor Seizure (44mA) | Mouse | Anti-seizure effect | 17 mg/kg | - | - | [2][4] |
| Amygdala Kindling | Rat | Increased post-ADT/pre-ADT ratio | 10, 20, 50 mg/kg (dose-dependent) | - | - | [2] |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduced wild-running | 19.1 mg/kg | - | - | [4] |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduced tonic-clonic seizure | 17.1 mg/kg | - | - | [4] |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduced respiratory arrest | 16.8 mg/kg | - | - | [4] |
| Dravet Syndrome (Scn1a+/-) | Mouse | Elevated myoclonic jerk initiation temperature | 10 and 20 mg/kg | - | - | [4] |
| Dravet Syndrome (Scn1a+/-) | Mouse | Elevated generalized tonic-clonic seizure initiation temperature | 20 mg/kg | - | - | [4] |
| Chronic Mesial Temporal Lobe Epilepsy | Rat | Seizure suppression | 10, 20, 100 mg/kg/day (s.c. infusion) | Well-tolerated | - | [6] |
Detailed Experimental Protocols
To ensure consistency and reproducibility, we provide detailed methodologies for key experiments.
1. In Vitro [3H]GABA Uptake Assay in HEK293 Cells
This protocol is adapted from studies characterizing the inhibitory activity of this compound on GABA transporters.[1][2][3]
-
Cell Culture: Maintain HEK293 cells stably expressing human GAT1 (hGAT1), hGAT2, hGAT3, or hBGT-1 in appropriate media and conditions.
-
Assay Preparation:
-
Seed cells in a 24-well plate and grow to confluence.
-
On the day of the assay, wash the cells twice with Krebs-HEPES buffer.
-
-
Inhibition Assay:
-
Pre-incubate the cells for 20 minutes at room temperature with varying concentrations of this compound or vehicle control in Krebs-HEPES buffer.
-
Initiate GABA uptake by adding a solution containing [3H]GABA and unlabeled GABA to achieve the desired final GABA concentration.
-
Incubate for 10 minutes at room temperature.
-
Terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold Krebs-HEPES buffer.
-
-
Measurement and Analysis:
-
Lyse the cells with 0.2 M NaOH.
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
2. In Vivo Corneal Kindling Mouse Model
This protocol is based on the preclinical efficacy studies of this compound.[1][4]
-
Animals: Use adult male mice (e.g., C57BL/6J).
-
Kindling Procedure:
-
Administer a subconvulsive electrical stimulation (e.g., 3 mA, 60 Hz, 2 seconds) to the cornea once daily.
-
Continue daily stimulations until stable, generalized seizures are consistently induced (typically after 10-14 days).
-
-
Drug Administration and Seizure Assessment:
-
On the test day, administer this compound or vehicle orally at various doses.
-
After a predetermined pre-treatment time (e.g., 30 minutes), deliver the corneal stimulation.
-
Observe and score the seizure severity using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Determine the percentage of animals protected from generalized seizures at each dose.
-
Calculate the ED50 value using probit analysis.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an uncompetitive GAT1 inhibitor.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of E2730 and Tiagabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two selective GABA transporter 1 (GAT1) inhibitors: E2730 and tiagabine. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Overview and Key Differences
Both this compound and tiagabine are selective inhibitors of the GABA transporter 1 (GAT1), a key protein responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. By inhibiting GAT1, both compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism underlies their utility as anticonvulsants.[1][2][3]
The primary distinction between their mechanisms of action lies in their mode of inhibition. This compound is an uncompetitive inhibitor , while tiagabine is a non-competitive or mixed-type inhibitor .[4][5] This fundamental difference dictates their pharmacological behavior, particularly in relation to ambient GABA levels.
-
This compound (Uncompetitive Inhibition): The inhibitory effect of this compound on GAT1 is positively correlated with the concentration of GABA.[4][6] This means this compound is more potent when synaptic activity is high and more GABA is present in the synapse. This activity-dependent inhibition may contribute to a wider therapeutic window, with a reduced risk of side effects at basal physiological conditions.[6][7]
-
Tiagabine (Non-competitive/Mixed-type Inhibition): The inhibitory activity of tiagabine is largely independent of the ambient GABA concentration.[4][5] It can bind to GAT1 and inhibit its function regardless of whether GABA is bound to the transporter.[8][9] This can lead to a more constant elevation of extracellular GABA levels, under both basal and hyperactivated conditions.[7]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and tiagabine, derived from various in vitro and in vivo studies.
| Parameter | This compound | Tiagabine | Reference |
| Target | GABA Transporter 1 (GAT1) | GABA Transporter 1 (GAT1) | [4][10] |
| Mode of Inhibition | Uncompetitive | Non-competitive / Mixed-type | [4][5] |
| GAT1 IC50 | ~1.1 µM (in HEK293 cells expressing hGAT1) | ~390 nM (in HEK293S cells expressing hGAT1) | [4][8] |
| Selectivity | Selective for GAT1 over GAT2, GAT3, and BGT-1 | Highly selective for GAT1 over GAT2 and GAT3 | [4][8] |
| Binding Affinity (Kd) | 553.4 nmol/L (rat brain synaptosomal membranes) | Not explicitly found, but potent binding is implied. | [4] |
Mechanism of Action at the Synapse
The following diagram illustrates the distinct mechanisms of this compound and tiagabine at a GABAergic synapse.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 5. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 8. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Uncompetitive and Noncompetitive GAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The GABA transporter 1 (GAT1) plays a crucial role in regulating neurotransmission by clearing GABA from the synaptic cleft. Inhibitors of GAT1 are valuable tools in neuroscience research and have therapeutic potential for neurological disorders like epilepsy.[1] These inhibitors are broadly classified based on their mechanism of action, with uncompetitive and noncompetitive inhibitors representing two distinct classes that interact with the transporter in different ways. This guide provides an objective comparison of uncompetitive and noncompetitive GAT1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Differentiating Uncompetitive and Noncompetitive Inhibition of GAT1
Uncompetitive and noncompetitive inhibitors both reduce the maximal transport rate (Vmax) of GAT1 but are distinguished by their effects on the substrate affinity (Km) and their requisite binding partner.
-
Uncompetitive inhibitors bind exclusively to the GAT1-GABA complex. This binding event stabilizes the substrate-bound state of the transporter, thereby increasing its apparent affinity for GABA and consequently decreasing the Km value. A key characteristic of uncompetitive inhibition is that its effect is more pronounced at higher substrate concentrations.[2]
-
Noncompetitive inhibitors can bind to both the free GAT1 transporter and the GAT1-GABA complex at a site distinct from the GABA binding site, known as an allosteric site.[3] This binding reduces the catalytic efficiency of the transporter without affecting its ability to bind GABA, leaving the Km value unchanged. Some inhibitors may exhibit a mixed-type inhibition, displaying characteristics of both competitive and noncompetitive inhibition, often by binding to both the substrate-binding site and an allosteric site.[4][5]
Comparative Performance of GAT1 Inhibitors
The following table summarizes the kinetic parameters of representative uncompetitive and noncompetitive/mixed-type GAT1 inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Effect on Vmax | Effect on Km | Key Findings |
| E2730 | Uncompetitive | GAT1 | Not specified | Decrease | Decrease | Inhibition is positively correlated with ambient GABA concentration, demonstrating efficacy under conditions of high synaptic activity.[2] |
| Tiagabine | Mixed-Type (Competitive/Noncompetitive) | GAT1 | IC50: ~0.07 µM | Decrease | Increase (at higher concentrations) | Binds to the outward-open conformation (competitive) and locks the transporter in an inward-open state (noncompetitive).[4][6] |
| SKF89976a | Mixed-Type (Competitive/Noncompetitive) | GAT1 | Ki: ~7.3 µM | Decrease | Increase | Interacts with the primary binding site and an allosteric site in the extracellular vestibule.[3][5] |
| NO-711 | Competitive | GAT1 | IC50: ~0.04 µM | No Change | Increase | A selective competitive inhibitor for GAT1.[6][7] |
Mechanisms of Action and Experimental Workflows
The distinct mechanisms of uncompetitive and noncompetitive GAT1 inhibitors can be visualized through their interaction with the transporter and the experimental workflows used to characterize them.
Caption: Mechanisms of uncompetitive and noncompetitive GAT1 inhibition.
Caption: Experimental workflow for a [3H]GABA uptake assay.
Experimental Protocols
[3H]GABA Uptake Assay
This assay is a common method to determine the mode of inhibition of GAT1 inhibitors by measuring the uptake of radiolabeled GABA in cells expressing the transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding human GAT1 using a suitable transfection reagent.
2. GABA Uptake Assay:
-
48 hours post-transfection, cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are then incubated with varying concentrations of [3H]GABA and the test inhibitor (e.g., this compound, Tiagabine, SKF89976a) for a defined period (e.g., 10 minutes) at room temperature.
-
To differentiate between competitive and noncompetitive/mixed-type inhibition, experiments can be performed with and without pre-incubation of the inhibitor.[4]
-
The uptake is terminated by aspirating the incubation solution and washing the cells rapidly with ice-cold buffer.
3. Measurement and Analysis:
-
Cells are lysed, and the intracellular [3H]GABA is quantified using a scintillation counter.
-
The data are analyzed using Michaelis-Menten and Lineweaver-Burk plots to determine the Vmax and Km in the presence and absence of the inhibitor.
-
An uncompetitive inhibitor will show a decrease in both Vmax and Km.
-
A noncompetitive inhibitor will show a decrease in Vmax with no change in Km.
-
A mixed-type inhibitor will show a decrease in Vmax and an increase in Km.
Voltage-Clamp Electrophysiology
This technique measures the GAT1-mediated currents to characterize inhibitor effects.
1. Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are prepared and injected with cRNA encoding GAT1.
2. Electrophysiological Recording:
-
Two-electrode voltage-clamp recordings are performed on the oocytes.
-
GABA-induced currents are measured at a holding potential (e.g., -60 mV) in the presence and absence of the inhibitor.
3. Data Analysis:
-
The inhibition of the GABA-evoked current by the compound is measured to determine its potency (IC50).
-
By measuring the current at various GABA concentrations, the effect of the inhibitor on the transporter's kinetics can be determined, complementing the findings from uptake assays.[7]
Conclusion
The choice between an uncompetitive and a noncompetitive GAT1 inhibitor depends on the specific research question. Uncompetitive inhibitors like this compound offer a unique mode of action that is dependent on substrate concentration, making them potentially more effective in environments with high GABAergic activity.[2] Noncompetitive and mixed-type inhibitors such as Tiagabine and SKF89976a provide robust inhibition that is less dependent on substrate levels. A thorough understanding of their distinct mechanisms, supported by the experimental data and protocols outlined in this guide, is essential for the rational design of experiments and the development of novel therapeutics targeting the GABAergic system.
References
- 1. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]
E2730: A Paradigm Shift in Anti-Seizure Medication Development—A Head-to-Head Comparison
A detailed comparative analysis of E2730, a novel GAT1 inhibitor, against other anti-seizure medications, providing in-depth experimental data and mechanistic insights for researchers and drug development professionals.
Introduction:
This compound is an investigational anti-seizure medication (ASM) that has demonstrated a unique mechanism of action and a promising safety profile in preclinical studies. Contrary to some initial classifications, this compound is not an inhibitor of Acid Sphingomyelinase (ASM). Instead, it is a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][2][3][4][5][6][7][8] This distinction is critical as it places this compound in a different pharmacological class than ASM inhibitors and frames its therapeutic potential within the context of GABAergic neurotransmission modulation.
This guide provides a comprehensive head-to-head comparison of this compound with other relevant ASMs, focusing on its differentiated mechanism, preclinical efficacy, and safety. The information is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of epilepsy treatment.
Mechanism of Action: Uncompetitive GAT1 Inhibition
This compound's novelty lies in its uncompetitive inhibition of GAT1.[1][2][3][4] This means that this compound preferentially binds to and inhibits the GAT1 transporter only when it is actively transporting GABA. This activity-dependent inhibition is more pronounced in conditions of high extracellular GABA concentrations, such as during a seizure.[1][2] In contrast, other GAT1 inhibitors like tiagabine are non-competitive, inhibiting the transporter regardless of GABA concentration.[1][2][3] This fundamental difference in mechanism may contribute to this compound's wider therapeutic window.[1]
Below is a diagram illustrating the signaling pathway of GAT1 inhibition.
Caption: Mechanism of GAT1 Inhibition by this compound and Tiagabine.
Head-to-Head Comparison of Preclinical Efficacy and Safety
The therapeutic potential of an ASM is determined by its ability to suppress seizures at doses that do not cause significant adverse effects. The protective index (PI), the ratio of the toxic dose (TD50) to the effective dose (ED50), is a key metric for this assessment.
Quantitative Comparison of Anti-Seizure Medications
| Medication | Mechanism of Action | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |
| This compound | Uncompetitive GAT1 Inhibitor | Corneal Kindling (mice) | 7.9 [1][2] | 350 [1][2] | 44.3 [1] |
| 6 Hz Psychomotor Seizure (mice) | 17 [1][2] | 350 [2] | 20.6 | ||
| Tiagabine | Non-competitive GAT1 Inhibitor | Corneal Kindling (mice) | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| Phenobarbital | GABA-A Receptor Modulator | Corneal Kindling (mice) | 13 | 68 | 5.2 |
| Carbamazepine | Sodium Channel Blocker | Corneal Kindling (mice) | 9.8 | 65 | 6.6 |
| Levetiracetam | SV2A Ligand | Amygdala Kindling (rats) | Dose-dependent effect comparable to 10 mg/kg this compound at 25 mg/kg[1] | Data not available in provided search results | Data not available in provided search results |
Data for phenobarbital and carbamazepine are from comparative studies cited alongside this compound data.[1]
This compound demonstrates a significantly wider therapeutic window in the corneal kindling model compared to established ASMs like phenobarbital and carbamazepine.[1]
Experimental Protocols
Corneal Kindling Model in Mice
This model is used to screen for drugs that are effective against focal seizures.
-
Animal Model: Male C57BL/6N mice.[1]
-
Kindling Procedure: Mice are stimulated twice daily for 10 consecutive days via corneal electrodes (4 mA, 50 Hz, 3-second duration).[1] Seizure severity is scored using the Racine scale. Fully kindled mice (score of 4 or 5) are used for drug testing.[1]
-
Drug Administration: this compound or other ASMs are administered orally.
-
Efficacy Assessment (ED50): The dose of the drug that protects 50% of the animals from reaching a seizure score of ≥3 is determined.[1]
Accelerating Rotarod Test in Mice
This test is used to assess motor coordination and identify potential neurological side effects of a drug.
-
Apparatus: A rotating rod that gradually increases in speed.
-
Procedure: Mice are placed on the rotating rod, and the time until they fall off is recorded.
-
Toxicity Assessment (TD50): The dose of the drug that causes 50% of the animals to fail the test (fall off before a predetermined time) is determined.[1]
In Vitro GABA Uptake Assay
This assay is used to determine the potency and selectivity of a compound in inhibiting GABA transporters.
-
Cell Line: HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT-1.[1][3]
-
Procedure: Cells are incubated with radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test compound (e.g., this compound).[1][3]
-
Data Analysis: The concentration of the compound that inhibits 50% of the GABA uptake (IC50) is calculated. For this compound, the IC50 for hGAT1 was 1.1 µmol/L, while for hGAT2, hGAT3, and hBGT-1, it was >1000 µmol/L, >1000 µmol/L, and 890 µmol/L, respectively, demonstrating its selectivity for GAT1.[3]
Below is a diagram illustrating the experimental workflow for the in vitro GABA uptake assay.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]
- 4. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]
- 5. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EISAI TO PRESENT LATEST DATA ON PERAMPANEL AND this compound AT THE 75TH AMERICAN EPILEPSY SOCIETY ANNUAL MEETING | News Releaseï¼2021 | Eisai Co., Ltd. [eisai.com]
- 8. Discovery of<scp>this compound</scp>, a novel selective uncompetitive<scp>GAT1</scp>inhibitor, as a candidate for anti‐seizure … [ouci.dntb.gov.ua]
Validating the Anti-Seizure Efficacy of E2730 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-seizure efficacy of E2730 against other anti-seizure medications (ASMs). The information is compiled from preclinical studies and presented to aid in the evaluation of this compound as a potential therapeutic agent.
Executive Summary
This compound is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1).[1][2] This mechanism of action is distinct in that this compound enhances GABAergic neurotransmission, particularly in states of neuronal hyperactivity, by increasing extracellular GABA concentrations.[1][3] This targeted action contributes to a wide therapeutic window, demonstrating broad efficacy across various animal models of epilepsy with a significant margin against motor coordination impairment.[1][3] This guide compares the preclinical profile of this compound with other ASMs, including tiagabine, levetiracetam, lacosamide, and cenobamate, across several validated in vivo seizure models.
Mechanism of Action: this compound
This compound's unique mechanism revolves around its uncompetitive inhibition of GAT-1. Unlike noncompetitive inhibitors such as tiagabine, which increase basal GABA levels, this compound selectively enhances GABA concentrations in response to neuronal activation, such as the high potassium conditions that mimic seizure activity.[3] This activity-dependent inhibition is believed to contribute to its potent anti-seizure effects while minimizing adverse effects associated with globally elevated GABA levels.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of E2730's Anti-Seizure Effects Across Diverse Epilepsy Models
A Comparative Analysis for Researchers and Drug Development Professionals
E2730, a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1), has demonstrated significant anti-seizure potential in a variety of preclinical epilepsy models.[1][2] Its unique mechanism of action, which enhances GABAergic tone preferentially during periods of high neuronal activity, suggests a promising therapeutic window with a reduced side-effect profile compared to conventional anti-seizure medications (ASMs).[1][3] This guide provides a comprehensive comparison of this compound's efficacy, mechanism, and experimental validation across different epilepsy models, supported by quantitative data and detailed methodologies.
Quantitative Efficacy of this compound Across Preclinical Epilepsy Models
The anti-seizure effects of this compound have been rigorously tested in several well-established animal models of epilepsy, each representing different aspects of the human condition. The following table summarizes the key efficacy data obtained from these studies.
| Epilepsy Model | Species | Key Efficacy Endpoint | This compound Effective Dose (ED₅₀) | Adverse Effect Threshold (TD₅₀) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Corneal Kindling | Mouse | Protection from focal seizures | 7.9 mg/kg | 350 mg/kg | >44 | [3] |
| 6 Hz Psychomotor Seizure (44 mA) | Mouse | Protection from psychomotor seizures | 17 mg/kg | 350 mg/kg | >20 | [1][3] |
| Amygdala Kindling | Rat | Increased after-discharge threshold | 10-50 mg/kg (dose-dependent increase) | Not reported in this model | Not applicable | [1][3] |
| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in audiogenic seizures | 16.8 - 19.1 mg/kg | Not reported in this model | Not applicable | [3] |
| Dravet Syndrome (Scn1a+/-) | Mouse | Increased seizure threshold temperature | 10-20 mg/kg (significant elevation) | Not reported in this model | Not applicable | [3] |
| Chronic Mesial Temporal Lobe Epilepsy (Kainic Acid) | Rat | Reduction in spontaneous recurrent seizures | 100 mg/kg/day (65% seizure-free) | Well-tolerated at all doses | Not applicable | [4][5] |
Mechanism of Action: Uncompetitive GAT1 Inhibition
This compound's distinct therapeutic profile stems from its uncompetitive inhibition of GAT1.[1] Unlike competitive inhibitors, this compound binds to the GAT1 transporter only after GABA has bound, effectively trapping the transporter in an inactive state. This leads to an increase in extracellular GABA levels, particularly in conditions of high synaptic GABA release, such as during a seizure.[1][3] This activity-dependent mechanism is believed to contribute to its wide therapeutic margin, as it has minimal effect on basal GABA levels.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Corneal Kindling Model in Mice
This model is utilized to assess the efficacy of ASMs against focal seizures.[1]
-
Animals: Male ddY mice.
-
Kindling Procedure: A constant electrical stimulus (e.g., 3 mA, 50 Hz for 3 seconds) is applied to the cornea once daily.
-
Seizure Scoring: Seizures are scored based on a modified Racine's scale. Fully kindled mice (exhibiting stage 5 seizures for 3 consecutive days) are used for the study.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Efficacy Measurement: The ability of this compound to prevent the generalized tonic-clonic seizure is assessed, and the ED₅₀ is calculated.
Hz Psychomotor Seizure Model in Mice
This model is used to evaluate treatments for therapy-resistant partial seizures.[1]
-
Animals: Male ddY mice.
-
Seizure Induction: A 6 Hz electrical stimulus of 44 mA is delivered for 0.2 seconds through corneal electrodes.
-
Observation: Mice are observed for the presence or absence of a psychomotor seizure (characterized by stun, forelimb clonus, and twitching of the vibrissae).
-
Drug Administration: this compound is administered orally at various doses prior to the stimulus.
-
Efficacy Measurement: The dose that protects 50% of the animals from the psychomotor seizure (ED₅₀) is determined.
Amygdala Kindling Model in Rats
This model is a representation of temporal lobe epilepsy.[1]
-
Animals: Male Wistar rats.
-
Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.
-
Kindling Development: Rats are stimulated daily with a constant current until stable kindled seizures are established.
-
After-Discharge Threshold (ADT) Determination: The minimum current required to elicit an after-discharge is determined.
-
Drug Administration: this compound is administered orally at various doses.
-
Efficacy Measurement: The post-treatment ADT is compared to the pre-treatment ADT to assess the anti-seizure effect.
Chronic Mesial Temporal Lobe Epilepsy (MTLE) Model in Rats
This model mimics the chronic, spontaneous seizures seen in human MTLE.[4][5]
-
Animals: Adult male Wistar rats.
-
Status Epilepticus Induction: Status epilepticus is induced by intra-amygdala injection of kainic acid.
-
Epilepsy Development: Rats are monitored for the development of spontaneous recurrent seizures over several weeks.
-
Drug Administration: this compound is continuously administered subcutaneously via osmotic pumps for one week in a crossover design.[4]
-
Seizure Monitoring: Continuous video-electroencephalographic (EEG) monitoring is used to quantify seizure frequency and duration.[4]
-
Efficacy Measurement: The reduction in seizure frequency during this compound treatment compared to a vehicle control period is calculated.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 4. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Comparative Analysis of GAT1 Inhibitor Selectivity Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT1) inhibitors is crucial for designing targeted therapeutic strategies and minimizing off-target effects. This guide provides a comparative analysis of the selectivity profiles of commonly used GAT1 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: GAT1 Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several prominent GAT1 inhibitors against the four main GABA transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). This quantitative data allows for a direct comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) | Species |
| Tiagabine | 0.067 (synaptosomes), 0.1 (Ki) | - | - | - | Rat, Human |
| SKF-89976A | 0.13 (hGAT1), 0.64 (rGAT1) | 550 (rGAT2) | 944 (hGAT3) | 7210 (hBGT1) | Human, Rat |
| NO-711 | 0.04 | 740 | 350 | 3570 | Human |
| CI-966 | 0.26 (hGAT1), 1.2 (rGAT1) | >200-fold selective over GAT2/3 | >200-fold selective over GAT2/3 | - | Human, Rat |
| SNAP-5114 | 388 (hGAT1) | 21 (rGAT2) | 5 (hGAT3) | 140 | Human, Rat |
hGAT refers to human GAT, and rGAT refers to rat GAT. IC50 values can vary depending on the experimental conditions and the species from which the transporters are derived.
Signaling Pathway and Mechanism of Action
GAT1 is a crucial component of the GABAergic synapse, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This process terminates GABAergic signaling and maintains low extracellular GABA concentrations. Inhibition of GAT1 blocks this reuptake, leading to an accumulation of GABA in the synaptic cleft. This, in turn, enhances the activation of postsynaptic GABAA and GABAB receptors, resulting in prolonged and strengthened inhibitory neurotransmission.
References
Correcting the Target: E2730 is an Uncompetitive Inhibitor of GAT1, Not Gamma-Secretase
Initial research indicates a clarification is necessary regarding the molecular target of E2730. Extensive preclinical data characterize this compound as a selective, uncompetitive inhibitor of the GABA transporter 1 (GAT1), a protein critical for regulating neurotransmitter levels.[1][2][3][4][5] The query regarding its binding to gamma-secretase appears to be based on a misconception, as the available scientific literature does not support this interaction. This guide will, therefore, focus on the established uncompetitive binding mode of this compound to GAT1, providing a comparison with other GAT1 inhibitors and detailing the experimental evidence.
Uncompetitive Binding Mechanism of this compound to GAT1
This compound exhibits a distinct uncompetitive binding mechanism, meaning it preferentially binds to the GAT1 transporter only after the substrate, GABA, has bound.[1][5] This mode of action is activity-dependent; the inhibitory effect of this compound becomes more pronounced as the concentration of synaptic GABA increases.[1][4][5] This is a key differentiator from other GAT1 inhibitors and contributes to a wider therapeutic window, minimizing off-target effects at basal GABA levels.[1][2]
Comparison with Other GAT1 Inhibitors
To understand the uniqueness of this compound's mechanism, it is useful to compare it with other GAT1 inhibitors that exhibit different binding modes.
| Inhibitor | Binding Mode | Mechanism of Action | Key Characteristics |
| This compound | Uncompetitive | Binds to the GAT1-GABA complex. | Inhibition is dependent on GABA concentration; more effective at higher synaptic activity.[1][4][5] |
| Tiagabine | Noncompetitive | Binds to an allosteric site on GAT1, independent of GABA binding. | Inhibition is not dependent on GABA concentration; can affect basal GABA levels.[2] |
| Nipecotic Acid | Competitive | Binds to the same site as GABA, directly competing with the substrate. | Inhibition is dependent on the relative concentrations of the inhibitor and GABA. |
Experimental Evidence for Uncompetitive Binding
The uncompetitive binding mode of this compound to GAT1 has been elucidated through several key experiments.
[³H]GABA Uptake Assays
Objective: To determine how the inhibitory potency of this compound is affected by varying concentrations of the substrate, GABA.
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing human GAT1 were used.
-
The cells were incubated with radiolabeled GABA ([³H]GABA) and varying concentrations of this compound.
-
This experiment was repeated with different fixed concentrations of unlabeled GABA.
-
The uptake of [³H]GABA was measured to determine the inhibitory activity of this compound at each GABA concentration.
Results: The inhibitory effect of this compound on GAT1-mediated GABA uptake was found to be positively correlated with the concentration of ambient GABA.[1][4][5] This is a hallmark of uncompetitive inhibition, where the inhibitor has a higher affinity for the enzyme-substrate complex.
In Vivo Microdialysis
Objective: To assess the effect of this compound on extracellular GABA concentrations in the brain under both basal and activated conditions.
Methodology:
-
Microdialysis probes were implanted in the hippocampus of mice.
-
This compound was administered, and extracellular GABA levels were measured under normal physiological (basal) conditions.
-
Neuronal activity was then stimulated (e.g., using high potassium) to increase synaptic GABA release, and GABA levels were measured again in the presence of this compound.
-
The results were compared to those obtained with the noncompetitive inhibitor, tiagabine.
Results: this compound significantly increased extracellular GABA concentrations only under conditions of neuronal hyperactivity, not at basal levels.[1][2][4] In contrast, tiagabine increased GABA levels in both basal and activated states.[2] This in vivo evidence further supports the activity-dependent, uncompetitive mechanism of this compound.
Visualizing the Binding Mechanisms
The distinct binding modes of GAT1 inhibitors can be visualized to better understand their mechanisms of action.
Caption: Comparison of GAT1 inhibitor binding modes.
Conclusion
The available scientific evidence robustly supports that this compound is a selective, uncompetitive inhibitor of the GAT1 transporter. Its unique, activity-dependent mechanism of action distinguishes it from other GAT1 inhibitors and is substantiated by both in vitro and in vivo experimental data. This guide clarifies the correct molecular target of this compound and provides the experimental foundation for its uncompetitive binding mode, which is a crucial aspect of its pharmacological profile.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 3. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
E2730: A Preclinical Comparison Guide for a Novel Anti-Seizure Medication with a Wide Therapeutic Window
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of E2730, a novel anti-seizure medication (ASM), with existing alternatives, supported by experimental data. This compound is a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), a mechanism that contributes to its broad efficacy and wide therapeutic margin.
Executive Summary
Preclinical studies demonstrate that this compound possesses a significantly wider therapeutic window compared to the noncompetitive GAT-1 inhibitor, tiagabine. This compound exhibits potent anti-seizure activity across a variety of animal models of epilepsy while demonstrating minimal effects on motor coordination at therapeutic doses.[1][2] Its unique uncompetitive mechanism of action, where it preferentially enhances GABAergic neurotransmission in hyperactive states, is believed to underlie this improved safety profile.[1][3] This guide will delve into the comparative efficacy and safety data, outline the experimental methodologies used in these preclinical evaluations, and visualize the underlying signaling pathway and experimental workflows.
Comparative Efficacy and Safety of this compound
This compound has shown broad efficacy in multiple preclinical models of epilepsy.[1] A key differentiator for this compound is its wide therapeutic index, which is the ratio between the toxic dose and the effective dose.
| Compound | Seizure Model | ED50 (mg/kg) | TD50 (mg/kg, Rotarod Test) | Protective Index (TD50/ED50) |
| This compound | Corneal Kindling (mice) | 7.9[1][2] | 350[1][2] | 44.3[2] |
| This compound | 6 Hz Psychomotor Seizure (mice) | 17[1] | 350[1] | >20[2] |
| This compound | Amygdala Kindling (rats) | Dose-dependent anti-seizure effect from 10 to 50 mg/kg[1] | Not specified in this model | Not specified in this model |
| This compound | Fragile X Syndrome (Fmr1 knockout mice) | 16.8 - 19.1[1] | Not specified in this model | Not specified in this model |
| This compound | Dravet Syndrome (Scn1a+/- mice) | Significant effect at 10 and 20 mg/kg[1] | Not specified in this model | Not specified in this model |
In contrast to this compound, the noncompetitive GAT-1 inhibitor tiagabine has been shown to increase basal extracellular GABA concentrations, which can be associated with adverse effects. This compound, however, selectively enhances high potassium-induced increases in GABA concentration, suggesting it acts preferentially during periods of high neuronal activity, such as a seizure.[1][3]
Signaling Pathway of this compound
This compound's mechanism of action centers on the inhibition of GAT-1, a key transporter responsible for the reuptake of GABA from the synaptic cleft. By inhibiting GAT-1, this compound increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission and reducing neuronal excitability.
Caption: Mechanism of action of this compound in the synapse.
Experimental Workflow for Therapeutic Window Validation
The determination of this compound's therapeutic window involved a series of preclinical experiments designed to assess both its efficacy as an anti-seizure medication and its potential for adverse effects on motor coordination.
Caption: Experimental workflow for validating the therapeutic window of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are outlines of the key experimental protocols used to evaluate this compound.
Corneal Kindling Model (Mice)
-
Animal Model: Male mice are used.
-
Electrode Implantation: A corneal electrode is used for stimulation.
-
Stimulation: A sub-convulsive electrical stimulus is applied to the cornea once daily.
-
Kindling Development: The stimulus intensity is gradually increased until a stable kindled seizure is induced.
-
Drug Administration: this compound or vehicle is administered orally at various doses.
-
Seizure Scoring: Seizure severity is scored according to a standardized scale (e.g., Racine scale) following corneal stimulation.
-
ED50 Determination: The dose of this compound that produces a 50% reduction in seizure score is calculated as the ED50.[1]
Accelerating Rotarod Test (Mice)
-
Apparatus: A rotating rod apparatus with an accelerating speed is used.
-
Training: Mice are trained on the rotarod for a set period before the test day.
-
Drug Administration: this compound or vehicle is administered at various doses.
-
Testing: At a specified time after drug administration, mice are placed on the accelerating rotarod.
-
Latency to Fall: The time it takes for each mouse to fall off the rod is recorded.
-
TD50 Determination: The dose of this compound that causes 50% of the mice to fall off the rotarod within a specified time is determined as the TD50, indicating motor impairment.[1]
In Vivo Microdialysis (Mouse Hippocampus)
-
Animal Preparation: A microdialysis probe is stereotaxically implanted into the hippocampus of an anesthetized mouse.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Basal Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline extracellular GABA concentration.
-
Drug Administration: this compound or a reference compound like tiagabine is administered.
-
Stimulation (Optional): To assess activity-dependent effects, a high-potassium aCSF solution can be perfused through the probe to induce neuronal depolarization.[1]
-
Sample Analysis: The concentration of GABA in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in extracellular GABA levels from baseline are calculated and compared between treatment groups.[1]
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-seizure medication with a promising safety profile. Its uncompetitive inhibition of GAT-1 appears to confer a significant advantage over noncompetitive inhibitors by selectively targeting hyperactive neuronal states, thus widening the therapeutic window. The experimental evidence presented in this guide provides a solid foundation for further clinical investigation of this compound in patients with epilepsy.
References
- 1. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound / Eisai [delta.larvol.com]
A Comparative Analysis of the Side Effect Profiles of E2730 and Other GAT1 Inhibitors
For Immediate Release
This guide provides a detailed comparison of the side effect profile of the novel GAT1 inhibitor, E2730, with other agents in its class, primarily focusing on Tiagabine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's therapeutic potential.
Executive Summary
This compound is a novel, selective, and uncompetitive γ-aminobutyric acid (GABA) transporter 1 (GAT1) inhibitor being developed as an anti-seizure medication (ASM).[1][2] Preclinical studies have demonstrated that this compound possesses a significantly wider therapeutic window compared to the non-competitive GAT1 inhibitor, Tiagabine.[1][3] This improved safety margin is attributed to its unique uncompetitive mechanism of action, which leads to an increase in extracellular GABA levels predominantly under conditions of heightened synaptic activity, thereby minimizing effects at baseline physiological conditions.[1][2][3] In contrast, Tiagabine elevates GABA levels under both basal and activated states, which may contribute to its more pronounced side effect profile.[1][3]
Comparative Side Effect Profile: this compound vs. Tiagabine
The following table summarizes the quantitative data on the side effect profiles of this compound and Tiagabine based on available preclinical and clinical data.
| Adverse Effect Category | This compound (Preclinical Data in Rodents) | Tiagabine (Clinical & Preclinical Data) |
| Central Nervous System | Mild and transient sedation and neuromotor impairment at high doses.[4] No effect on motor coordination at doses up to 200 mg/kg in the accelerating rotarod test.[3] | Very Common (≥10%): Dizziness (27%), asthenia (20%), somnolence (18%), nervousness (10%), tremor.[5] Common (1-10%): Ataxia, paresthesia, abnormal gait, speech disorder.[5] |
| Behavioral | Not extensively reported in preclinical studies. | Serious (occurred in 19 of 231 patients in one study): Behavioral effects (n=12).[6] Depression (approx. 4% risk).[7] |
| Cognitive | Not extensively reported in preclinical studies. | Difficulty with concentration or attention.[5][7] |
| Severe Adverse Events | Wide margin between anti-seizure efficacy and motor incoordination (>20-fold).[1][2] | Uncommon (0.1-1%): Nonconvulsive status epilepticus.[5] Overdose can lead to seizures or coma.[7] |
| Protective Index (TD50/ED50) | 44.3 (TD50 = 350 mg/kg, ED50 = 7.9 mg/kg in corneal kindling mouse model).[1] | Not directly comparable from available data, but the therapeutic index is considered narrower. |
Mechanism of Action and Impact on Side Effects
GAT1 inhibitors work by blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby increasing its availability in the synaptic cleft.[3] This enhancement of GABAergic neurotransmission is the basis for their anti-seizure effects.
This compound: Uncompetitive Inhibition
This compound is an uncompetitive inhibitor of GAT1, meaning it binds to the transporter only when GABA is also bound.[1][2] This results in a use-dependent inhibition that is more pronounced during periods of high neuronal activity and GABA release, such as during a seizure.[1][3] Under normal, basal conditions, this compound has minimal effect on extracellular GABA levels.[1][3] This targeted action is believed to be the primary reason for its wider therapeutic margin and reduced side effect profile.[1][2]
Tiagabine: Non-competitive Inhibition
In contrast, Tiagabine is a non-competitive inhibitor of GAT1.[3] It can bind to the transporter regardless of whether GABA is bound, leading to an increase in extracellular GABA concentrations under both basal and hyperactivated conditions.[1][3] This broad and continuous elevation of GABA may contribute to the more frequent and diverse central nervous system side effects observed with Tiagabine.
Caption: Mechanism of GAT1 Inhibition.
Experimental Protocols
Assessment of Motor Coordination (Accelerating Rotarod Test)
This test is used to evaluate the effect of a compound on motor coordination and balance in rodents, which can be indicative of central nervous system side effects.[1][3]
-
Apparatus: A rotating rod that gradually increases in speed.
-
Procedure:
-
Mice are placed on the rotarod at a low, constant speed for a training period.
-
Following drug administration, the rod's rotation speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded. A shorter latency compared to vehicle-treated animals indicates motor impairment.
-
-
Endpoint: The 50% toxic dose (TD50), the dose at which 50% of the animals exhibit a defined level of motor impairment (e.g., falling off the rotarod), is calculated.[1]
Caption: Accelerating Rotarod Test Workflow.
In Vivo Microdialysis for Extracellular GABA Measurement
This technique allows for the direct measurement of neurotransmitter levels in the brain of a living animal, providing insights into the pharmacodynamic effects of a drug.[1][3]
-
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus).[1]
-
Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.
-
Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify GABA concentrations.[1]
-
-
Application in this compound vs. Tiagabine Comparison: This method was used to demonstrate that this compound does not significantly increase basal extracellular GABA levels but enhances them during high potassium-induced depolarization (simulating a hyperactivated state). In contrast, Tiagabine was shown to increase GABA levels under both basal and stimulated conditions.[1][3]
Conclusion
The available preclinical data strongly suggest that this compound has a more favorable side effect profile compared to the established GAT1 inhibitor, Tiagabine. This is primarily attributed to its uncompetitive mechanism of action, which confers a degree of "on-demand" GABAergic enhancement. The wider therapeutic margin observed in animal models indicates a lower potential for dose-limiting central nervous system side effects. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.
References
- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]
- 4. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Tiagabine in clinical practice: effects on seizure control and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling E2730
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the investigational anti-seizure medication, E2730. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this potent pharmaceutical compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on guidelines for handling potent pharmaceutical compounds. A risk assessment should be conducted for any specific procedures.
| PPE Category | Equipment | Rationale |
| Primary Protection | Disposable Gloves (Nitrile) | Prevents direct skin contact with the compound. |
| Lab Coat | Protects skin and personal clothing from contamination. | |
| Safety Glasses with Side Shields or Goggles | Protects eyes from splashes or aerosolized particles. | |
| Secondary Protection (as determined by risk assessment) | Respiratory Protection (e.g., N95 or higher) | Recommended when handling the powdered form of the compound or when there is a risk of aerosolization. |
| Face Shield | Provides an additional layer of protection for the face and eyes from splashes. | |
| Disposable Sleeve Covers | Offers extra protection for the arms. |
Operational Plan for Handling this compound
Safe handling practices are crucial when working with potent investigational drugs like this compound. The following steps outline a general operational plan for a laboratory setting.
2.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store this compound in a designated, secure, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature requirements provided by the supplier.
2.2. Preparation of Solutions:
-
All manipulations of solid this compound should be performed in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
When weighing the compound, use a balance with a draft shield.
-
Select appropriate solvents and ensure they are compatible with the compound and the experimental procedure.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
2.3. Experimental Use:
-
Perform all experiments involving this compound in a designated and well-ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow first aid procedures and seek medical attention if necessary.
-
Decontaminate all work surfaces and equipment after use.
Disposal Plan
Disposal of investigational drugs must comply with institutional, local, and federal regulations.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for proper disposal by the institution's environmental health and safety department.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound.[1]
| Parameter | Value | Animal Model |
| 50% Effective Dose (ED₅₀) | 7.9 mg/kg | Corneal Kindling Mice |
| 50% Toxic Dose (TD₅₀) | 350 mg/kg | Accelerating Rotarod Test (Mice) |
| Protective Index (TD₅₀/ED₅₀) | 44.3 | N/A |
Experimental Protocols
5.1. [³H]GABA Uptake Assay
This assay is used to determine the inhibitory effect of this compound on the GABA transporter 1 (GAT1).[1]
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GAT1 (hGAT1) are cultured in appropriate media.
-
Assay Preparation: The cells are seeded in 96-well plates and incubated. Before the assay, the cells are washed with an assay buffer.
-
Compound Addition: this compound or a reference compound is added to the wells at various concentrations.
-
GABA Uptake: Radiolabeled GABA ([³H]GABA) is added to the wells, and the plates are incubated to allow for GABA uptake by the cells.
-
Measurement: The reaction is stopped, and the cells are washed to remove extracellular [³H]GABA. The amount of [³H]GABA taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.
5.2. Accelerating Rotarod Test
This test is used to assess the effect of this compound on motor coordination in mice.[1]
-
Animal Acclimation: Mice are acclimated to the rotarod apparatus, which consists of a rotating rod that gradually increases in speed.
-
Compound Administration: this compound is administered to the mice, typically via oral gavage.
-
Testing: At a specified time after administration, the mice are placed on the rotating rod, and the latency to fall is recorded.
-
Data Analysis: The 50% toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (i.e., fall from the rotarod), is determined.
Mandatory Visualizations
Caption: Mechanism of action of this compound at a GABAergic synapse.
Caption: A typical preclinical drug discovery workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
